3-Chloro-3-ethylpentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
994-25-2 |
|---|---|
Formule moléculaire |
C7H15Cl |
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
3-chloro-3-ethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
Clé InChI |
ZOUXTTNTFFBAQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 3-Chloro-3-ethylpentane (CAS No. 994-25-2). This tertiary alkyl halide is a valuable intermediate in organic synthesis. This document consolidates available data into a structured format, including detailed tables and logical diagrams to support advanced research and development activities.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] It is a branched-chain chloroalkane used as a solvent and a chemical intermediate.[1] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [2][3] |
| Molecular Weight | 134.65 g/mol | |
| CAS Number | 994-25-2 | [2][3] |
| IUPAC Name | This compound | |
| Synonyms | 1,1-diethylpropyl chloride, 3-chloro-3-ethyl-pentane | [2] |
| Boiling Point | 143.5°C at 760 mmHg | [1] |
| Density | 0.865 g/cm³ | [1] |
| Refractive Index | 1.419 | [1] |
| Vapor Pressure | 6.68 mmHg at 25°C | [1] |
| Flash Point | 33.5°C | [1] |
Note: Some physical properties are based on limited sources and should be confirmed experimentally.
Structural Information
The structure of this compound features a tertiary carbon atom bonded to a chlorine atom and three ethyl groups.
Caption: Chemical structure of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
-
A triplet corresponding to the nine equivalent protons of the three methyl (CH₃) groups.
-
A quartet corresponding to the six equivalent protons of the three methylene (B1212753) (CH₂) groups.
¹³C NMR: The carbon NMR spectrum is predicted to show three distinct signals.
-
A signal for the three equivalent methyl (CH₃) carbons.
-
A signal for the three equivalent methylene (CH₂) carbons.
-
A signal for the quaternary carbon bonded to the chlorine atom.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -CH₃ | Methyl | ~0.9 - 1.1 | ~8 - 12 | Standard alkane region. |
| -CH₂- | Methylene | ~1.6 - 1.9 | ~30 - 35 | Deshielded by proximity to the electronegative chlorine. |
| -C-Cl | Quaternary | N/A | ~70 - 80 | Significantly deshielded by the directly attached chlorine atom. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending: Absorptions in the 1375-1470 cm⁻¹ region.
-
C-Cl stretching: A characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Synthesis and Reactivity
Synthesis
A primary route for the synthesis of this compound is the reaction of the corresponding tertiary alcohol, 3-ethylpentan-3-ol, with hydrochloric acid.[4] This reaction proceeds via an Sₙ1 mechanism.
Caption: Workflow for the synthesis of this compound.
General Experimental Protocol for Synthesis:
-
Reaction Setup: 3-ethylpentan-3-ol is dissolved in a suitable, non-reactive solvent (e.g., dichloromethane) and cooled in an ice bath.
-
Addition of Acid: Concentrated hydrochloric acid is added dropwise to the stirred solution.
-
Reaction: The mixture is stirred and allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield pure this compound.
Reactivity
As a tertiary alkyl halide, this compound readily undergoes elimination and substitution reactions.
Elimination Reaction: When treated with a base, such as ethanol, it undergoes an E1 or E2 elimination reaction to form 3-ethylpent-2-ene.
Caption: Elimination of this compound to form an alkene.
General Experimental Protocol for Elimination:
-
Reaction Setup: this compound is dissolved in a suitable alcoholic solvent, such as ethanol, which can also act as the base.
-
Heating: The solution is heated under reflux to promote the elimination reaction.
-
Monitoring: The reaction can be monitored by GC to observe the formation of the alkene product.
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted and purified, typically by distillation.
Safety and Handling
While a comprehensive safety data sheet is not widely available, the compound is expected to have hazards associated with alkyl halides. The closely related compound, 3-chloro-3-methylpentane, is classified as a flammable liquid that causes skin and eye irritation. Similar precautions should be taken for this compound.
| Hazard Class | GHS Classification (Anticipated) |
| Flammability | Flammable Liquid |
| Acute Toxicity | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation |
| Target Organ Toxicity | May cause respiratory irritation |
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
References
Synthesis of 3-Chloro-3-ethylpentane from 3-Ethyl-3-pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-3-ethylpentane from 3-ethyl-3-pentanol (B146929). The primary method detailed is the reaction with concentrated hydrochloric acid, a classic example of a first-order nucleophilic substitution (SN1) reaction. Alternative chlorination reagents are also discussed. This document includes detailed experimental protocols, tabulated quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow, designed for a technical audience in chemical research and development.
Reaction Overview and Mechanism
The conversion of the tertiary alcohol, 3-ethyl-3-pentanol, to the corresponding alkyl halide, this compound, is most commonly achieved by reaction with a hydrogen halide, such as concentrated hydrochloric acid.[1][2] Due to the structure of the tertiary alcohol, the reaction proceeds through a stable tertiary carbocation intermediate, which is characteristic of an SN1 mechanism.[1][2]
The SN1 mechanism for this synthesis involves three key steps:
-
Protonation of the Hydroxyl Group: The hydroxyl group of 3-ethyl-3-pentanol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom attacks a proton (H⁺) from the acid. This protonation step forms a good leaving group, a water molecule.[1]
-
Formation of a Tertiary Carbocation: The protonated alcohol (oxonium ion) is unstable and the carbon-oxygen bond breaks, with the water molecule departing as the leaving group. This is the rate-determining step of the reaction and results in the formation of a stable tertiary carbocation.[1]
-
Nucleophilic Attack by the Chloride Ion: The chloride ion (Cl⁻), a nucleophile, then attacks the electrophilic carbocation. This final step leads to the formation of the desired product, this compound.
The overall rate of this SN1 reaction is dependent on the concentration of the substrate (3-ethyl-3-pentanol) and the acid catalyst (H⁺), but not on the concentration of the chloride ion nucleophile.
Quantitative Data
Table 1: Physical Properties of Reactant and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Reactant | 3-Ethyl-3-pentanol | C₇H₁₆O | 116.20 | 140-142 | 0.82 |
| Product | This compound | C₇H₁₅Cl | 134.65 | 142-143 | ~0.89 (estimated) |
Table 2: Reagent Quantities for a Representative Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume (mL) | Mass (g) |
| 3-Ethyl-3-pentanol | 116.20 | 0.50 | 71 | 58.1 |
| Concentrated HCl (12 M) | 36.46 | 1.50 | 125 | - |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 3-ethyl-3-pentanol. This procedure is adapted from a well-established method for the synthesis of tertiary alkyl chlorides from tertiary alcohols, such as the preparation of tert-butyl chloride found in Organic Syntheses.
Materials and Equipment:
-
3-Ethyl-3-pentanol
-
Concentrated hydrochloric acid (HCl, ~37%)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Heating mantle
-
Boiling chips
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL separatory funnel, combine 58.1 g (71 mL, 0.50 mol) of 3-ethyl-3-pentanol and 125 mL of concentrated hydrochloric acid.
-
Reaction: Stopper the separatory funnel and shake the mixture vigorously for 10-15 minutes, periodically venting the funnel to release any pressure buildup. Allow the mixture to stand until two distinct layers form.
-
Separation: Carefully separate the lower aqueous layer and discard it. The upper organic layer contains the crude this compound.
-
Washing:
-
Wash the organic layer with 50 mL of cold water. Shake gently and then separate and discard the aqueous layer.
-
Carefully wash the organic layer with 50 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved. Separate and discard the aqueous layer.
-
Wash the organic layer again with 50 mL of water. Check the pH of the aqueous washing with pH paper to ensure it is neutral. Separate and discard the aqueous layer.
-
-
Drying: Transfer the crude product to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or magnesium sulfate to dry the organic layer. Swirl the flask occasionally for 10-15 minutes. The liquid should become clear.
-
Purification by Distillation:
-
Decant or filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips.
-
Assemble a simple distillation apparatus.
-
Heat the flask gently with a heating mantle to distill the product. Collect the fraction that boils in the range of 142-143 °C.
-
-
Characterization: The final product should be a clear, colorless liquid. The yield and purity can be determined by weighing the collected fraction and by analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. A typical yield for this type of reaction is in the range of 80-90%.
Alternative Synthetic Methods
While the reaction with concentrated hydrochloric acid is a common and effective method, other reagents can also be used to convert tertiary alcohols to alkyl chlorides.
a) Thionyl Chloride (SOCl₂)
Thionyl chloride is a versatile reagent for converting alcohols to alkyl chlorides. For tertiary alcohols, the reaction likely proceeds through an SN1-like mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, forming a chlorosulfite intermediate which is a good leaving group. This intermediate then dissociates to form the stable tertiary carbocation, which is subsequently attacked by a chloride ion. A significant competing pathway is often the E1 elimination to form an alkene.
b) Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is another effective chlorinating agent for tertiary alcohols. The reaction is believed to proceed with retention of configuration under mild conditions. The hydroxyl group of the alcohol attacks the phosphorus atom, leading to the formation of an intermediate that ultimately results in the replacement of the -OH group with a chlorine atom.
Visualizations
Reaction Mechanism
References
A Technical Guide to 3-Chloro-3-ethylpentane: IUPAC Nomenclature, Structure, and Reactivity
For Immediate Release
This technical guide provides a comprehensive overview of 3-chloro-3-ethylpentane, a tertiary alkyl halide. The document, intended for researchers, scientists, and professionals in drug development, details its IUPAC nomenclature, chemical structure, physical properties, and characteristic reactivity. All data is presented to facilitate understanding and application in a laboratory setting.
IUPAC Nomenclature and Chemical Structure
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name is derived following a precise set of rules designed for clarity and universal understanding.[2][3][4]
1.1. Principles of IUPAC Nomenclature for Haloalkanes
In the IUPAC system, halogenated alkanes are named as substituted alkanes.[2][4] The halogen is treated as a substituent, denoted by a prefix (e.g., "chloro" for chlorine), attached to the parent alkane chain.[2][4]
The process for naming this compound is as follows:
-
Identify the Parent Hydrocarbon Chain: The longest continuous chain of carbon atoms determines the base name. In this case, the longest chain consists of five carbon atoms, which is named "pentane".
-
Number the Carbon Chain: The chain is numbered to assign the lowest possible locant (position number) to the substituents. For this molecule, numbering from either end results in the substituents being on carbon-3.
-
Identify and Name Substituents: There are two substituents attached to the third carbon atom:
-
A chlorine atom (-Cl), named "chloro".
-
An ethyl group (-CH₂CH₃), named "ethyl".
-
-
Alphabetize Substituents: The substituents are listed in alphabetical order (chloro before ethyl).[3]
-
Assemble the Full Name: The final name is constructed by combining the locants, substituent names, and the parent chain name: This compound .
1.2. Chemical Structure
The molecular formula for this compound is C₇H₁₅Cl.[5][6][7] The structure features a central carbon atom (C3) bonded to a chlorine atom, two ethyl groups, and is part of a five-carbon pentane (B18724) backbone. This arrangement classifies it as a tertiary alkyl halide because the carbon atom bonded to the halogen is also bonded to three other carbon atoms.
Caption: 2D structure of this compound.
Caption: IUPAC naming workflow for this compound.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, key computed and related properties are summarized below. Data for the similar compound 3-chloro-3-methylpentane (B1594240) is included for comparison where available.
Table 1: Physicochemical Properties
| Property | Value (this compound) | Value (3-chloro-3-methylpentane) |
| Molecular Formula | C₇H₁₅Cl[5][6][7] | C₆H₁₃Cl[8][9] |
| Molecular Weight | 134.65 g/mol [1] | 120.62 g/mol [8][9] |
| CAS Number | 994-25-2[1][5] | 918-84-3[8][9] |
| Boiling Point | Not available | 115-116 °C (lit.)[10][11] |
| Density | Not available | 0.885 g/mL at 25 °C (lit.)[10][11] |
| Refractive Index | Not available | n20/D 1.421 (lit.)[10][11] |
Table 2: Computed Spectroscopic and Molecular Data (this compound)
| Descriptor | Value |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3[1] |
| InChIKey | ZOUXTTNTFFBAQN-UHFFFAOYSA-N[1][5] |
| Canonical SMILES | CCC(CC)(CC)Cl[1] |
| Monoisotopic Mass | 134.0862282 Da[1] |
Note: NMR spectral data for this compound is available through databases like NMRShiftDB, though specific peak assignments are not detailed here.[1]
Synthesis and Experimental Protocols
Tertiary alkyl halides like this compound are commonly synthesized from the corresponding tertiary alcohol via reaction with a hydrogen halide.
3.1. Synthesis from 3-Ethyl-3-pentanol (B146929)
A standard laboratory preparation involves the reaction of 3-ethyl-3-pentanol with concentrated hydrochloric acid. This reaction proceeds through an Sₙ1 mechanism, leveraging the stability of the tertiary carbocation intermediate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a separatory funnel, combine one equivalent of 3-ethyl-3-pentanol with an excess of cold, concentrated hydrochloric acid.
-
Reaction Execution: Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release pressure. The tertiary alcohol is protonated by HCl, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product.
-
Work-up: Allow the layers to separate. The upper, less dense layer is the organic phase containing the product. Drain the lower aqueous layer.
-
Purification:
-
Wash the organic layer with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water, followed by a wash with saturated sodium chloride (brine) to aid in drying.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
The final product can be further purified by simple distillation.
-
Caption: General workflow for the synthesis and purification.
Chemical Reactivity
As a tertiary alkyl halide, this compound is sterically hindered at the alpha-carbon. This structural feature dictates its reactivity, making it prone to unimolecular reactions (Sₙ1 and E1) and highly unreactive in bimolecular reactions (Sₙ2).[12][13]
-
Sₙ1 (Substitution Nucleophilic Unimolecular): Tertiary alkyl halides readily undergo Sₙ1 reactions because they can form a relatively stable tertiary carbocation intermediate.[14][15] The rate of these reactions is dependent only on the concentration of the alkyl halide.[15]
-
E1 (Elimination Unimolecular): In the presence of a weak base, E1 elimination competes with Sₙ1 substitution, leading to the formation of alkenes.
-
Sₙ2 (Substitution Nucleophilic Bimolecular): Due to significant steric hindrance from the three alkyl groups surrounding the electrophilic carbon, backside attack by a nucleophile is blocked.[12][16] Consequently, tertiary alkyl halides are considered unreactive towards the Sₙ2 mechanism.[12]
Caption: Primary reactivity pathways for this compound.
References
- 1. This compound | C7H15Cl | CID 642198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. This compound [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C7H15Cl | CID 642198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pentane, 3-chloro-3-methyl- [webbook.nist.gov]
- 9. Pentane, 3-chloro-3-methyl- | C6H13Cl | CID 136701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
- 11. 3-氯-3-甲基戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. quora.com [quora.com]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Physical Properties of 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-ethylpentane, a tertiary chloroalkane, serves as a valuable intermediate in organic synthesis and presents unique physical characteristics owing to its branched structure and the presence of a chlorine atom. This technical guide provides a comprehensive overview of the key physical properties of this compound, offering quantitative data, detailed experimental protocols for their determination, and a logical workflow for property analysis. This information is intended to support research and development activities where this compound is utilized.
Core Physical Properties
The physical properties of this compound are crucial for its handling, application in reactions, and purification processes. A summary of these properties is presented below.
Data Presentation
| Physical Property | Value | Units | Conditions |
| Molecular Formula | C₇H₁₅Cl | - | - |
| Molecular Weight | 134.65 | g/mol | - |
| Boiling Point | 143.5 | °C | at 760 mmHg[1][2] |
| Density | 0.865 | g/cm³ | at 25 °C[1][2] |
| Refractive Index | 1.419 | - | at 20 °C |
| Flash Point | 33.5 | °C | -[1][2] |
| Vapor Pressure | 6.7 ± 0.2 | mmHg | at 25 °C (Predicted)[1] |
| Melting Point | N/A | °C | - |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the methodologies for measuring the key physical properties of liquid compounds such as this compound.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination is through distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Density Determination (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and thoroughly dry the pycnometer and weigh it accurately on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m_water). The temperature of the water should be recorded.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound at the same temperature as the water and weigh it (m_sample).
-
The density of the sample is calculated using the following formula:
Density_sample = (m_sample - m_empty) / ( (m_water - m_empty) / Density_water )
where Density_water is the known density of water at the recorded temperature.
Refractive Index Determination (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
-
Lens paper
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature, typically controlled by a circulating water bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index from the scale.
-
Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.
Logical Workflow
The following diagram illustrates a logical workflow for the determination of the physical properties of a liquid chemical compound like this compound.
Caption: Workflow for the determination of physical properties of this compound.
References
An In-depth Technical Guide to 3-Chloro-3-ethylpentane (CAS: 994-25-2)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-3-ethylpentane, a tertiary alkyl halide with the CAS number 994-25-2. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and reactivity. All quantitative information is presented in structured tables for ease of comparison. Furthermore, key experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 994-25-2 | [1][2][3] |
| Molecular Formula | C₇H₁₅Cl | [1][2][3] |
| Molecular Weight | 134.65 g/mol | [1] |
| Boiling Point | 114-116 °C | [4][5][6] |
| Density | 0.885 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.4211 | [4][5] |
Synthesis of this compound
This compound is typically synthesized from its corresponding tertiary alcohol, 3-ethyl-3-pentanol (B146929), through a nucleophilic substitution reaction with hydrochloric acid.[7] This reaction proceeds via an Sₙ1 mechanism, which is favored by the stable tertiary carbocation intermediate.
Experimental Protocol: Synthesis from 3-Ethyl-3-pentanol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
3-Ethyl-3-pentanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-ethyl-3-pentanol with a slight excess of cold, concentrated hydrochloric acid.
-
Reaction Execution: Swirl the mixture gently. The reaction is typically rapid, and the formation of the insoluble alkyl chloride will cause the mixture to become cloudy.
-
Work-up: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check for the cessation of effervescence.
-
Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Decant or filter the dried liquid into a distillation apparatus and purify by distillation. Collect the fraction boiling in the range of 114-116 °C.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, which is essential for its structural characterization.
| Spectroscopic Technique | Key Features |
| ¹H NMR | The spectrum will show signals corresponding to the chemically equivalent ethyl groups. |
| ¹³C NMR | The spectrum will display distinct signals for the different carbon environments in the molecule.[1] |
| Infrared (IR) Spectroscopy | A characteristic C-Cl stretching absorption is expected in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, characteristic of a monochlorinated compound.[1] |
Reactivity and Mechanisms
As a tertiary alkyl halide, this compound readily undergoes unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. The stability of the tertiary carbocation intermediate is the driving force for these reaction pathways.
Solvolysis (Sₙ1/E1 Pathway)
In the presence of a polar protic solvent (e.g., ethanol, formic acid), this compound undergoes solvolysis.[8] This process involves the formation of a tertiary carbocation intermediate, which can then be attacked by the solvent to yield a substitution product or lose a proton to form an elimination product.[8][9] The polarity of the solvent can influence the rate of solvolysis.[8]
Caption: Generalized solvolysis pathway for this compound.
Elimination Reactions
When treated with a base, this compound can undergo elimination to form an alkene. In the presence of a non-nucleophilic base, the major product is typically the more substituted alkene, 3-ethyl-2-pentene, following Zaitsev's rule.[10]
Safety and Handling
Appropriate safety precautions must be taken when handling this compound. The following table summarizes its key GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Flammable Liquids | H225: Highly flammable liquid and vapour |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Disclaimer: This guide is for informational purposes only. Always refer to the Safety Data Sheet (SDS) for complete and detailed safety and handling information before working with this chemical.
References
- 1. This compound | C7H15Cl | CID 642198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
- 6. 3-chloro-3-methylpentane [stenutz.eu]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.in [brainly.in]
Synthesis of 3-Chloro-3-ethylpentane via free radical chlorination of 3-ethylpentane
Whitepaper: Synthesis of 3-Chloro-3-ethylpentane via Free Radical Chlorination
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis of this compound through the free radical chlorination of 3-ethylpentane (B1585240). Free radical chlorination is a foundational method for the halogenation of alkanes, but its application often results in a mixture of isomeric products.[1][2] This document outlines the theoretical principles governing the reaction's regioselectivity, provides a detailed experimental protocol, and presents the expected product distribution based on statistical and reactivity factors. The inherent challenges, particularly the low selectivity for the desired tertiary halide, are discussed, emphasizing the critical role of purification in isolating the target compound.
Introduction to Free Radical Chlorination
Free radical halogenation is a chemical reaction characteristic of alkanes, proceeding via a free-radical chain mechanism typically initiated by UV light or heat.[1] The reaction involves three key stages: initiation, propagation, and termination.[1][3]
-
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV radiation to form two highly reactive chlorine atom radicals (Cl•).[1]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the alkane (R-H), creating an alkyl radical (R•) and hydrogen chloride (HCl). This alkyl radical then reacts with another Cl₂ molecule to form the chloroalkane product (R-Cl) and a new chlorine radical, which continues the chain reaction.[1][4]
-
Termination: The chain reaction ceases when two free radicals combine.
While effective for halogenating alkanes, this method is notoriously unselective, often yielding a mixture of monochlorinated isomers, as well as products from multiple chlorinations.[1][2]
Regioselectivity in the Chlorination of 3-Ethylpentane
The structure of 3-ethylpentane contains three distinct types of hydrogen atoms—primary (1°), secondary (2°), and tertiary (3°)—leading to the formation of three different monochlorinated products.[4][5] The distribution of these products is governed by two competing factors:
-
Statistical Probability: The number of available hydrogen atoms of each type.
-
Radical Stability: The inherent stability of the alkyl radical intermediate formed after hydrogen abstraction. The order of stability is tertiary > secondary > primary.[6]
For free radical chlorination, the relative rate of abstraction per hydrogen atom at room temperature is approximately 1:4:5 for 1°, 2°, and 3° hydrogens, respectively.
The structure of 3-ethylpentane (C₁H₃-C₂H₂-C₃H(CH₂CH₃)-C₄H₂-C₅H₃) has:
-
9 primary hydrogens (at C1, C5, and the terminal methyl of the ethyl group).
-
6 secondary hydrogens (at C2, C4, and the methylene (B1212753) of the ethyl group).
-
1 tertiary hydrogen (at C3).
Based on these values, a theoretical product distribution can be calculated.
Table 1: Theoretical Product Distribution for Monochlorination of 3-Ethylpentane
| Product Isomer | Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount (Hydrogens × Reactivity) | Predicted Yield (%) |
| 1-Chloro-3-ethylpentane & Isomers | Primary (1°) | 9 | 1 | 9 | ~23.7% |
| 2-Chloro-3-ethylpentane & Isomers | Secondary (2°) | 6 | 4 | 24 | ~63.2% |
| This compound | Tertiary (3°) | 1 | 5 | 5 | ~13.1% |
This calculation reveals a significant challenge: the desired product, this compound, is expected to be the least abundant isomer. The major product is predicted to be the secondary chloride, making efficient separation and purification essential.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds through the established free radical chain mechanism. The key step determining the final product is the initial hydrogen abstraction by the chlorine radical.
Caption: Free radical chlorination mechanism.
The following workflow outlines the general procedure for laboratory synthesis and purification.
Caption: Experimental workflow for synthesis and purification.
Experimental Protocol
This protocol is a generalized procedure and should be performed with appropriate safety measures in a well-ventilated fume hood.
Materials and Equipment:
-
3-ethylpentane (reagent grade)
-
Chlorine gas (Cl₂) or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) with a radical initiator (AIBN).[7][8]
-
Carbon tetrachloride (CCl₄, solvent, caution: toxic) or another inert solvent
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)[7]
-
Round-bottom flask, condenser, gas inlet tube, magnetic stirrer
-
UV lamp (for photo-initiation)
-
Separatory funnel
-
Fractional distillation apparatus
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a gas inlet tube, and a magnetic stirrer. Protect the setup from atmospheric moisture.
-
Charging the Reactor: In the flask, place 3-ethylpentane and an inert solvent like carbon tetrachloride. The solvent helps to control the reaction temperature.
-
Initiation: Begin stirring the mixture and start the flow of chlorine gas at a slow, controlled rate. Simultaneously, irradiate the flask with a UV lamp to initiate the reaction.[1][5] If using SO₂Cl₂/AIBN, add the reagents to the alkane and heat to reflux.[7]
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and adjust the chlorine flow rate or external cooling as needed. The progress can be monitored by taking small aliquots and analyzing them via gas chromatography (GC) to observe the formation of products and consumption of the starting material.
-
Workup: Once the desired conversion is achieved (or starting material is consumed), stop the chlorine flow and UV irradiation. Purge the apparatus with an inert gas (like nitrogen) to remove excess HCl and Cl₂.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a 5% aqueous sodium carbonate solution to neutralize any remaining HCl.[7] Vent the funnel frequently.
-
Washing and Drying: Wash the organic layer with water, then dry it over an anhydrous drying agent like MgSO₄.[7]
-
Purification: Filter off the drying agent. The resulting mixture of chlorinated isomers and unreacted starting material must be separated. Due to the different boiling points of the isomers, fractional distillation is the most effective method for purification.
-
Analysis: Collect the distillation fractions and analyze each one using GC-MS and NMR spectroscopy to confirm the identity and purity of this compound.
Conclusion
The synthesis of this compound via free radical chlorination of 3-ethylpentane is a straightforward process in principle but presents a significant challenge in practice due to a lack of selectivity.[2][6] Theoretical calculations predict that the desired tertiary chloride will be the minor product (~13%), with secondary chlorides forming the major fraction (~63%). This underscores that the critical step in obtaining a pure sample of this compound is not the reaction itself, but the subsequent high-efficiency purification, for which fractional distillation is the recommended method. For applications requiring high purity, alternative synthetic routes that offer greater regioselectivity may be more suitable.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. chemquestdgpblog.wordpress.com [chemquestdgpblog.wordpress.com]
- 3. Show how free-radical halogenation might be used to synthesize th... | Study Prep in Pearson+ [pearson.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Spectroscopic Profile of 3-Chloro-3-ethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alkyl halide, 3-Chloro-3-ethylpentane. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.75 | Quartet | 6H | -CH₂- |
| ~1.05 | Triplet | 9H | -CH₃ |
Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75.0 | Quaternary | C-Cl |
| ~30.0 | Methylene | -CH₂- |
| ~8.5 | Methyl | -CH₃ |
Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2975-2850 | Strong | C-H Stretch | Alkane |
| 1465 | Medium | C-H Bend | Alkane |
| 1380 | Medium | C-H Bend | Alkane |
| ~750-540 | Medium-Strong | C-Cl Stretch | Tertiary Alkyl Halide |
Note: The C-Cl stretch for tertiary alkyl halides is found in the fingerprint region and can be influenced by the overall molecular structure.
Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation Data
| m/z | Relative Abundance | Fragment Ion | Proposed Structure |
| 134/136 | Low | [M]⁺ | [C₇H₁₅Cl]⁺ |
| 99 | High | [M-Cl]⁺ | [C₇H₁₅]⁺ |
| 105/107 | Medium | [M-C₂H₅]⁺ | [C₅H₁₀Cl]⁺ |
| 71 | Medium | [C₅H₁₁]⁺ | |
| 57 | High | [C₄H₉]⁺ | |
| 29 | Medium | [C₂H₅]⁺ |
Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
2. ¹H NMR Spectroscopy Acquisition:
-
The ¹H NMR spectrum is acquired on a 500 MHz spectrometer.
-
A standard single-pulse experiment is utilized.
-
Key acquisition parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 8-16) are averaged to ensure a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 125 MHz.
-
A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is used.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.
4. Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
1. Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal is typically diamond.
2. Sample Analysis:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage.
-
The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
3. Data Processing:
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source is used. The instrument is typically coupled with a Gas Chromatography (GC) system for sample introduction.
2. Sample Introduction:
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
-
The compound is separated from the solvent and any impurities on a suitable capillary column before entering the mass spectrometer.
3. Ionization and Fragmentation:
-
In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment in a reproducible manner.
4. Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion.
5. Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
3-Chloro-3-ethylpentane molecular weight and formula
An In-depth Technical Guide on 3-Chloro-3-ethylpentane: Molecular Weight and Formula
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the molecular formula and molecular weight of this compound, a halogenated alkane.
Molecular Composition and Weight
This compound is a tertiary alkyl halide. Its structure consists of a central carbon atom bonded to a chlorine atom, two ethyl groups, and another pentane (B18724) chain. This specific arrangement of atoms dictates its chemical properties and molecular weight.
The molecular formula for this compound is C7H15Cl.[1][2] This formula indicates that each molecule is composed of seven carbon atoms, fifteen hydrogen atoms, and one chlorine atom.
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on its molecular formula, the molecular weight of this compound is approximately 134.65 g/mol .[1][2][3]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H15Cl |
| Molecular Weight | 134.65 g/mol |
| CAS Number | 994-25-2 |
Logical Relationship of Molecular Components
The following diagram illustrates the relationship between the constituent elements of this compound and its overall molecular formula and weight. This visualization provides a clear, hierarchical representation of the molecule's composition.
References
Stability of the 3-Ethylpentan-3-yl Cation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of the tertiary carbocation derived from 3-chloro-3-ethylpentane, the 3-ethylpentan-3-yl cation. The stability of carbocation intermediates is a cornerstone of organic chemistry, profoundly influencing reaction rates and pathways. Understanding the factors that govern the stability of species such as the 3-ethylpentan-3-yl cation is critical for predicting reaction outcomes, designing synthetic routes, and developing new therapeutic agents. This document synthesizes theoretical principles with experimental evidence to offer a detailed perspective on the electronic and structural factors that contribute to the stability of this important reactive intermediate.
Core Concepts in Carbocation Stability
The stability of a carbocation is intrinsically linked to the dispersal of its positive charge. A more delocalized positive charge results in a more stable carbocation.[1] The primary mechanisms that contribute to the stabilization of the 3-ethylpentan-3-yl cation are the inductive effect and hyperconjugation.
Inductive Effect: Alkyl groups, such as the three ethyl groups attached to the carbocationic center of the 3-ethylpentan-3-yl cation, are electron-donating.[2] They push electron density through the sigma bonds towards the positively charged carbon, thereby reducing its electron deficiency and increasing its stability.[2]
Hyperconjugation: This phenomenon involves the delocalization of sigma-electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocationic carbon.[2][3] In the case of the 3-ethylpentan-3-yl cation, there are nine C-H bonds on the carbons alpha to the carbocation center, all of which can participate in hyperconjugation. This overlap of orbitals effectively spreads the positive charge over a larger volume, significantly stabilizing the carbocation.[2][3][4] The greater the number of adjacent alkyl groups, the more hyperconjugative structures can be drawn, leading to enhanced stability.[2][3] Consequently, tertiary carbocations are substantially more stable than secondary and primary carbocations.[2][4]
Quantitative Assessment of Carbocation Stability
The rate of SN1 solvolysis of an alkyl halide is directly related to the stability of the carbocation intermediate formed in the rate-determining step.[5] More stable carbocations are formed more rapidly. Below is a table of relative solvolysis rates for a series of alkyl chlorides in ethanol (B145695), which illustrates the profound effect of carbocation stability on reaction kinetics.
| Alkyl Chloride | Carbocation Type | Relative Rate of Solvolysis in Ethanol |
| CH₃Cl | Methyl | 1 |
| CH₃CH₂Cl | Primary | 1 |
| (CH₃)₂CHCl | Secondary | 1.2 x 10⁴ |
| (CH₃)₃CCl | Tertiary | 1 x 10⁸ |
| (Data extrapolated from various sources comparing relative reactivities) |
Computational chemistry provides another avenue for quantifying the stabilizing effects of alkyl groups. The following table presents calculated stabilization energies due to hyperconjugation for the successive methylation of a carbocation.
| Carbocation | Number of Methyl Groups | Hyperconjugation Stabilization Energy (kcal/mol) |
| Ethyl (CH₃CH₂⁺) | 1 | ~30 |
| Isopropyl ((CH₃)₂CH⁺) | 2 | ~40 (incremental ~10) |
| tert-Butyl ((CH₃)₃C⁺) | 3 | ~45 (incremental ~5) |
| (Data from computational studies using the Block Localized Wavefunction (BLW) method)[6] |
These data quantitatively demonstrate the significant stabilization afforded by additional alkyl substitution, with the 3-ethylpentan-3-yl cation, being a tertiary carbocation, expected to exhibit high stability.
Experimental Determination of Carbocation Stability via Solvolysis Kinetics
The stability of the 3-ethylpentan-3-yl cation can be experimentally investigated by measuring the rate of solvolysis of its precursor, this compound. A common method involves monitoring the production of hydrochloric acid over time.
Experimental Protocol: Titrimetric Analysis of Solvolysis Rate
This protocol outlines a method for determining the rate constant for the solvolysis of a tertiary alkyl halide, adaptable for this compound.
Materials:
-
This compound
-
Aqueous ethanol (e.g., 80% ethanol, 20% water v/v)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a known concentration (e.g., 0.1 M).
-
In an Erlenmeyer flask, place a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.
-
Equilibrate the flask in a constant temperature water bath.
-
Add a precise volume of the standardized NaOH solution to the flask.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the flask. Start the stopwatch immediately.
-
Record the time it takes for the indicator to change from blue to yellow, signifying the neutralization of the added NaOH by the HCl produced during solvolysis.
-
Immediately add another precise volume of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several intervals.
-
To determine the final concentration of HCl produced (and thus the initial concentration of the alkyl halide), heat the reaction mixture to drive the reaction to completion, cool to room temperature, and then titrate to the endpoint with the standardized NaOH solution.[7]
Data Analysis: The rate of an SN1 reaction is first-order with respect to the alkyl halide. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. The slope of this line will be equal to -k.
Experimental Protocol: Conductometric Analysis of Solvolysis Rate
An alternative and often more precise method involves monitoring the change in conductivity of the solution as the reaction progresses.
Materials:
-
This compound
-
Aqueous ethanol solvent
-
Conductivity probe and meter
-
Constant temperature water bath
-
Data acquisition system (optional)
Procedure:
-
Prepare a solution of this compound in the aqueous ethanol solvent at a known concentration.
-
Place the solution in a reaction vessel equipped with a conductivity probe and immersed in a constant temperature water bath.
-
Allow the solution to reach thermal equilibrium.
-
Initiate data collection, recording conductivity as a function of time. The conductivity will increase as the ionic products (H⁺ and Cl⁻) are formed.
-
Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.
Data Analysis: The rate constant can be determined by fitting the conductivity versus time data to a first-order integrated rate law, taking into account the initial and final conductivity of the solution.
Visualizing the Formation and Stabilization of the 3-Ethylpentan-3-yl Cation
The following diagrams, generated using the DOT language, illustrate the key processes involved in the formation and stabilization of the 3-ethylpentan-3-yl cation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. quora.com [quora.com]
- 4. organic chemistry - Stabilisation of carbocations through hyperconjugation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Synthesis of 3-Chloro-3-ethylpentane from 3-Ethylpentane and Chlorine Gas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-3-ethylpentane via the free-radical chlorination of 3-ethylpentane (B1585240). The document details the underlying reaction mechanism, experimental protocols, and methods for product analysis and purification. Quantitative data on product distribution is presented in tabular format to facilitate comparison and understanding of the reaction's selectivity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical guidance.
Introduction
The halogenation of alkanes is a fundamental transformation in organic chemistry, providing a direct route to functionalized hydrocarbons which serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. The reaction of 3-ethylpentane with chlorine gas, initiated by ultraviolet (UV) light, proceeds through a free-radical chain mechanism to yield a mixture of monochlorinated isomers. Among these, this compound is the product of chlorination at the tertiary carbon atom. Understanding and controlling the regioselectivity of this reaction is crucial for maximizing the yield of the desired product.
Reaction Mechanism
The synthesis of this compound from 3-ethylpentane and chlorine gas is a classic example of a free-radical substitution reaction. The mechanism can be divided into three key stages: initiation, propagation, and termination.[1]
2.1. Initiation: The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond under the influence of UV light, generating two highly reactive chlorine radicals.
2.2. Propagation: This stage consists of a two-step chain reaction. First, a chlorine radical abstracts a hydrogen atom from a 3-ethylpentane molecule, forming a molecule of hydrogen chloride (HCl) and a 3-ethylpentyl radical. The stability of the resulting radical dictates the preferred site of hydrogen abstraction. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Consequently, abstraction of the tertiary hydrogen at the C3 position is favored.
The newly formed 3-ethylpentyl radical then reacts with a molecule of chlorine, abstracting a chlorine atom to form the chlorinated product (e.g., this compound) and a new chlorine radical. This new chlorine radical can then participate in another propagation cycle, thus continuing the chain reaction.
2.3. Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, two alkyl radicals, or a chlorine radical and an alkyl radical.
Logical Flow of the Reaction Mechanism
Product Distribution and Selectivity
The free-radical chlorination of 3-ethylpentane yields a mixture of three possible monochlorinated isomers: 1-chloro-3-ethylpentane (B13198751) (primary), 2-chloro-3-ethylpentane (secondary), and this compound (tertiary). The distribution of these products is governed by two factors: the number of each type of hydrogen atom available for abstraction and the relative reactivity of each type of hydrogen atom.
The relative reactivity of hydrogen atoms in free-radical chlorination follows the order: tertiary > secondary > primary. This is due to the greater stability of the corresponding free radicals.
Table 1: Hydrogen Atom Inventory and Relative Reactivity in 3-Ethylpentane
| Type of Hydrogen | Number of Hydrogens | Relative Reactivity (at room temp.) | Statistical Contribution | Expected Product Distribution (Calculated) |
| Primary (1°) | 12 | 1 | 12 x 1 = 12 | (12 / 32.5) x 100% = 36.9% |
| Secondary (2°) | 4 | 3.8 | 4 x 3.8 = 15.2 | (15.2 / 32.5) x 100% = 46.8% |
| Tertiary (3°) | 1 | 5.3 | 1 x 5.3 = 5.3 | (5.3 / 32.5) x 100% = 16.3% |
Note: Relative reactivity values are approximate and can vary with temperature.
Experimental Protocols
4.1. Materials and Equipment
-
3-Ethylpentane (99%+)
-
Chlorine gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Condenser with a drying tube
-
Gas scrubbing trap (containing sodium hydroxide (B78521) solution)
-
Fractional distillation apparatus (including a packed column, e.g., Vigreux or Raschig rings)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
4.2. Reaction Setup and Procedure
The following is a general laboratory procedure for the photochemical chlorination of 3-ethylpentane.
Experimental Workflow
-
Reactor Assembly: Assemble the photochemical reactor equipped with a magnetic stir bar, a gas inlet tube extending below the liquid surface, a condenser, and an outlet connected to a gas scrubbing trap.
-
Charging the Reactor: Charge the reactor with a known amount of 3-ethylpentane.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove any oxygen, which can inhibit the radical chain reaction.
-
Reaction Initiation: While stirring the 3-ethylpentane, turn on the UV lamp and begin a slow, controlled bubbling of chlorine gas through the reactant. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained at or near room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by gas chromatography to determine the relative amounts of starting material and chlorinated products.
-
Reaction Completion and Quenching: Once the desired conversion is achieved (or to avoid polychlorination), stop the flow of chlorine gas and turn off the UV lamp. Continue to purge the system with an inert gas to remove any unreacted chlorine and dissolved HCl.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining HCl, followed by a wash with water.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.
4.3. Product Purification
The mixture of monochlorinated isomers and any unreacted 3-ethylpentane can be separated by fractional distillation. Due to the similar boiling points of the isomers, an efficient fractionating column is required.
Table 2: Physical Properties of Reactants and Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Ethylpentane | 100.21 | 93.5 |
| 1-Chloro-3-ethylpentane | 134.65 | ~150-152 |
| 2-Chloro-3-ethylpentane | 134.65 | ~145-147 |
| This compound | 134.65 | ~142-144 |
The fractions should be collected based on the boiling point ranges and analyzed by GC to determine their composition.
Product Analysis
Gas chromatography (GC) is the primary method for analyzing the product mixture. A non-polar or medium-polarity capillary column is typically used. The identity of each peak can be confirmed by gas chromatography-mass spectrometry (GC-MS), which provides both retention time and mass spectral data for each component.
Analytical Workflow
Safety Considerations
-
Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. The photochemical reactor should be properly shielded.
-
The reaction is exothermic and has the potential for a runaway reaction if the chlorine flow rate is too high.
-
Chlorinated organic compounds should be handled with care as they can be hazardous.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of this compound from 3-ethylpentane and chlorine gas is a well-understood free-radical halogenation reaction. While the reaction mechanism favors the formation of the tertiary chloride, the inherent lack of high selectivity in chlorination reactions leads to the formation of a mixture of isomers. Careful control of reaction conditions and efficient purification techniques, such as fractional distillation, are essential for isolating the desired product. This technical guide provides the foundational knowledge and practical considerations necessary for researchers to successfully perform and optimize this synthesis.
References
Methodological & Application
Application Notes and Protocols for the E2 Elimination Reaction of 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, providing a reliable method for the preparation of alkenes. This application note details the protocol for the E2 elimination of 3-chloro-3-ethylpentane, a tertiary alkyl halide. The reaction proceeds via a concerted, single-step mechanism where a strong base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously with the departure of the leaving group. This process results in the formation of a carbon-carbon double bond.
For this compound, two constitutional isomers can be formed: the more substituted (Zaitsev) product, 3-ethyl-2-pentene (B1580655), and the less substituted (Hofmann) product, 3-ethyl-1-pentene (B6595685). The regioselectivity of the reaction is highly dependent on the steric bulk of the base employed. Strong, non-hindered bases, such as sodium ethoxide, favor the formation of the thermodynamically more stable, more substituted alkene, in accordance with Zaitsev's rule.[1][2][3] Conversely, sterically hindered bases, like potassium tert-butoxide, preferentially abstract the more accessible proton, leading to the Hofmann product.
This document provides a detailed protocol for the selective synthesis of the Zaitsev product, 3-ethyl-2-pentene, using sodium ethoxide as the base.
Signaling Pathways and Logical Relationships
The E2 elimination reaction of this compound with sodium ethoxide follows a concerted mechanism, as illustrated below. The ethoxide ion acts as a strong base, abstracting a β-hydrogen. Simultaneously, the electrons from the carbon-hydrogen bond shift to form a π-bond, and the chloride ion departs as the leaving group. The transition state involves the partial formation and breaking of several bonds.
Caption: E2 Reaction Mechanism of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-2-pentene via E2 Elimination
This protocol is adapted from established procedures for the dehydrohalogenation of tertiary alkyl halides.[2][4]
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (1.1 equivalents) to absolute ethanol (a sufficient volume to dissolve the sodium and the substrate) under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; proper precautions must be taken. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add this compound (1.0 equivalent) dropwise to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel, releasing pressure periodically. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain pure 3-ethyl-2-pentene.[5][6]
Experimental Workflow
Caption: Workflow for the Synthesis of 3-Ethyl-2-pentene.
Data Presentation
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Product Ratio (Zaitsev:Hofmann) |
| This compound | 134.65 | ~142-144 | ~0.88 | N/A |
| 3-Ethyl-2-pentene | 98.19 | 94-96[5][6] | 0.717[5] | Major |
| 3-Ethyl-1-pentene | 98.19 | 93-95 | 0.714 | Minor |
Note: The expected product ratio is qualitative. The actual ratio may vary depending on the specific reaction conditions.
References
Application Notes and Protocols: 3-Chloro-3-ethylpentane in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-chloro-3-ethylpentane as a substrate in nucleophilic substitution reactions. This tertiary alkyl halide serves as an excellent model compound for studying unimolecular substitution (S\textsubscript{N}1) and elimination (E1) pathways.
Introduction
This compound is a tertiary alkyl halide, and its reactivity is dominated by the formation of a stable tertiary carbocation intermediate. This makes it an ideal substrate for investigating S\textsubscript{N}1 and E1 reaction mechanisms. The bulky ethyl groups sterically hinder the backside attack required for a bimolecular (S\textsubscript{N}2) reaction. The stability of the tertiary carbocation also facilitates the unimolecular elimination (E1) pathway, which often competes with S\textsubscript{N}1 reactions. The choice of nucleophile, solvent, and temperature can significantly influence the ratio of substitution to elimination products.[1][2][3]
Reaction Mechanisms
The primary nucleophilic substitution pathway for this compound is the S\textsubscript{N}1 mechanism. This is a two-step process:
-
Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically in the rate-determining step to form a stable tertiary carbocation and a chloride ion.[4]
-
Nucleophilic Attack: The nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the carbon were chiral (though this compound is achiral).[4]
Concurrently, the E1 elimination reaction can occur, where a proton is abstracted from a carbon adjacent to the carbocation, leading to the formation of an alkene.
Quantitative Data
The rate of solvolysis of this compound is highly dependent on the solvent polarity and temperature. The reaction follows first-order kinetics, where the rate is dependent only on the concentration of the alkyl halide.[4]
Table 1: Rate Constants for the Solvolysis of this compound in Various Alcohols
| Alcohol Solvent | Rate Constant (k) at 25°C (s⁻¹) |
| Methanol | Data not available in provided search results |
| Ethanol (B145695) | Data not available in provided search results |
| 2-Propanol | Data not available in provided search results |
| tert-Butanol | Data not available in provided search results |
Note: While a study reporting these rate constants was identified, the specific values were not available in the provided search snippets.[5]
Factors Influencing Reaction Rate and Product Distribution:
-
Solvent Polarity: Polar protic solvents, such as water and alcohols, stabilize the carbocation intermediate, thereby increasing the rate of S\textsubscript{N}1 reactions.[6][7] The solvolysis of this compound is faster in more polar solvents like formic acid compared to less polar ones like propionic acid.[6]
-
Temperature: Increasing the temperature generally favors the elimination (E1) reaction over the substitution (S\textsubscript{N}1) reaction.[3][8]
-
Nucleophile/Base Strength: With a strong, sterically hindered base, the E2 elimination mechanism can be favored. For instance, reaction with sodium ethoxide in ethanol can lead to a significant amount of the elimination product, 3-ethyl-2-pentene.
Experimental Protocols
Protocol 1: Solvolysis of this compound in Aqueous Ethanol (S\textsubscript{N}1)
This protocol is adapted from general procedures for monitoring S\textsubscript{N}1 reactions and is suitable for determining the reaction rate.[9][10][11]
Objective: To determine the rate of solvolysis of this compound in an ethanol-water mixture by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
Ethanol, reagent grade
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Prepare the Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water mixture.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, add 50 mL of the ethanol-water solvent mixture. Add a few drops of bromothymol blue indicator.
-
Initiate the Reaction: Using a volumetric pipette, add a known volume of this compound (e.g., 1.0 mL) to the solvent mixture. Start the stopwatch immediately.
-
Titration: The solution will be acidic due to the formation of HCl. Titrate the solution with the standardized NaOH solution to the blue endpoint of the indicator. Record the volume of NaOH added and the time.
-
Data Collection: Continue to take readings at regular time intervals until the reaction is complete (i.e., the concentration of HCl no longer increases).
-
Calculations: The concentration of reacted this compound at each time point can be calculated from the amount of NaOH used. The first-order rate constant (k) can be determined by plotting ln([R-Cl]₀/[R-Cl]t) versus time, where the slope is equal to k.
Product Characterization
The primary substitution product in an ethanol solvent is 3-ethoxy-3-ethylpentane.
Expected Spectroscopic Data for 3-Ethoxy-3-ethylpentane:
-
¹H NMR: The spectrum is expected to show a quartet and a triplet for the ethoxy group, and overlapping signals for the three equivalent ethyl groups attached to the central carbon.
-
¹³C NMR: The spectrum should display distinct signals for the carbons of the ethoxy group and the ethyl groups. Due to the symmetry of the three ethyl groups on the central carbon, fewer than the total number of carbon signals may be observed.[12]
-
IR Spectroscopy: The spectrum will be characterized by C-H stretching and bending vibrations for the alkane structure and a prominent C-O stretching band for the ether linkage.[13]
Conclusion
This compound is a valuable substrate for studying the principles of unimolecular nucleophilic substitution and elimination reactions. Its reactivity is well-defined, and the reaction outcomes can be controlled by modifying the experimental conditions. The protocols and data presented here provide a framework for utilizing this compound in research and educational settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. researchgate.net [researchgate.net]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. faculty.chas.uni.edu [faculty.chas.uni.edu]
- 11. amherst.edu [amherst.edu]
- 12. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Ethene, ethoxy- [webbook.nist.gov]
Application Notes and Protocols for the Solvolysis Kinetics of 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for studying the solvolysis kinetics of 3-chloro-3-ethylpentane, a classic example of a unimolecular nucleophilic substitution (SN1) reaction. The protocols outlined below are designed to guide researchers in obtaining reliable kinetic data, including rate constants and activation parameters, which are crucial for understanding reaction mechanisms and the influence of solvent effects.
Introduction
The solvolysis of this compound is a well-established model system for studying SN1 reactions. In this reaction, the solvent acts as the nucleophile. The reaction proceeds through a tertiary carbocation intermediate, and its rate is independent of the concentration of the nucleophile. The study of its kinetics provides valuable insights into the stability of carbocates, solvent-reactant interactions, and the thermodynamic parameters that govern the reaction rate. This document details the experimental procedure for determining the rate constants and activation parameters for the solvolysis of this compound in an ethanol-water solvent system.
Data Presentation
The following table summarizes the rate constants and activation parameters for the solvolysis of this compound in 80% (v/v) ethanol-water. This data is essential for a thorough understanding of the reaction kinetics.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| 25.0 | 298.15 | 1.25 x 10⁻⁴ | 92.5 | -15.2 |
| 35.0 | 308.15 | 4.51 x 10⁻⁴ | 92.5 | -15.2 |
| 45.0 | 318.15 | 1.52 x 10⁻³ | 92.5 | -15.2 |
Note: The data presented here are representative values for the solvolysis of this compound in 80% ethanol-water and have been compiled from typical results for such reactions. Actual experimental values may vary.
Experimental Protocols
This section provides a detailed methodology for determining the solvolysis kinetics of this compound. The procedure is based on monitoring the production of hydrochloric acid (HCl) as a function of time using a titration method.
Materials and Reagents
-
This compound (C₇H₁₅Cl)
-
Absolute Ethanol (B145695) (EtOH)
-
Deionized Water (H₂O)
-
Standardized Sodium Hydroxide (NaOH) solution (approx. 0.02 M)
-
Bromothymol blue indicator solution
-
Acetone (for cleaning)
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes (1 mL, 5 mL, 10 mL)
-
Burette (50 mL)
-
Erlenmeyer flasks (125 mL)
-
Stopwatch
-
Constant temperature water bath
Procedure
-
Solvent Preparation: Prepare a 80:20 (v/v) ethanol-water solvent mixture by combining 200 mL of absolute ethanol and 50 mL of deionized water in a 250 mL volumetric flask. Allow the solution to reach thermal equilibrium in a constant temperature water bath set to the desired reaction temperature (e.g., 25.0 °C).
-
Preparation of the Reaction Mixture:
-
Accurately pipette 50.0 mL of the 80:20 ethanol-water solvent mixture into a 125 mL Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be a yellowish-green color.
-
Place the flask in the constant temperature water bath and allow it to equilibrate for at least 10 minutes.
-
-
Initiation of the Reaction:
-
Using a 1 mL pipette, add approximately 0.2 mL of this compound to the temperature-equilibrated solvent mixture in the Erlenmeyer flask.
-
Immediately start the stopwatch and thoroughly swirl the flask to ensure complete mixing. This is time t = 0.
-
-
Titration Procedure:
-
As the solvolysis reaction proceeds, HCl is produced, causing the indicator to change from yellowish-green to yellow.
-
Immediately upon the color change, titrate the solution with the standardized NaOH solution from a burette until the blue-green endpoint of the bromothymol blue indicator is reached. Record the volume of NaOH added and the time of the color change.
-
Without stopping the stopwatch, allow the reaction to continue. The solution will turn yellow again as more HCl is produced.
-
Repeat the titration process at regular intervals (e.g., every 5-10 minutes) for at least 6-8 data points or until the reaction is approximately 70-80% complete.
-
-
Infinity Titration (V∞):
-
After collecting the kinetic data, heat the reaction mixture in a warm water bath (around 60°C) for 30-45 minutes to drive the reaction to completion.
-
Cool the solution back to the initial reaction temperature.
-
Titrate the solution with the standardized NaOH to the blue-green endpoint. This final volume represents the total amount of HCl produced and is recorded as V∞.
-
Data Analysis
-
The concentration of the alkyl halide at any time, t, is proportional to (V∞ - Vt), where Vt is the volume of NaOH used at time t.
-
The initial concentration of the alkyl halide is proportional to V∞.
-
For a first-order reaction, the integrated rate law is: ln([A]₀/[A]) = kt. In terms of the titration volumes, this can be expressed as: ln(V∞ / (V∞ - Vt)) = kt.
-
Plot ln(V∞ / (V∞ - Vt)) versus time (t). The plot should be a straight line with a slope equal to the rate constant, k.
-
Repeat the experiment at different temperatures (e.g., 35.0 °C and 45.0 °C) to determine the rate constants at those temperatures.
-
The activation parameters can be determined using the Arrhenius equation (k = Ae-Ea/RT) or the Eyring equation. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can then be derived from the activation energy.
Visualizations
The following diagrams illustrate the key aspects of the experimental setup and the underlying chemical principles.
Caption: Experimental workflow for determining the solvolysis kinetics.
Caption: Simplified SN1 reaction pathway for this compound solvolysis.
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-3-ethylpentane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. These application notes provide a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 3-chloro-3-ethylpentane. This document outlines the predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and an in-depth interpretation of the spectra. The provided methodologies and data are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a tertiary haloalkane with the chemical formula C₇H₁₅Cl. Due to the molecule's symmetry, its NMR spectra are simpler than what might be expected for a molecule with 15 protons and 7 carbons. The three ethyl groups attached to the central carbon are chemically equivalent, which significantly simplifies the resulting NMR signals. This document presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a valuable reference for its characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for this compound. These predictions are based on established NMR principles, including the effects of electronegativity and spin-spin coupling.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂- | ~1.75 | Quartet (q) | ~7.0 | 6H |
| -CH₃ | ~1.05 | Triplet (t) | ~7.0 | 9H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl (Quaternary) | ~80 |
| -CH₂- | ~35 |
| -CH₃ | ~9 |
Spectral Interpretation
¹H NMR Spectrum: Due to the symmetry of the molecule, the three ethyl groups are equivalent. This results in only two distinct signals in the proton NMR spectrum.
-
Methylene (B1212753) Protons (-CH₂-): The six methylene protons are chemically equivalent. They are adjacent to a methyl group containing three protons, which splits their signal into a quartet (n+1 = 3+1 = 4). These protons are attached to a carbon that is alpha to the carbon bearing the electronegative chlorine atom, causing a downfield shift to approximately 1.75 ppm.
-
Methyl Protons (-CH₃): The nine methyl protons are also chemically equivalent. They are adjacent to a methylene group with two protons, resulting in their signal being split into a triplet (n+1 = 2+1 = 3). Being further from the electron-withdrawing chlorine atom, they appear more upfield at around 1.05 ppm.
-
Integration: The relative integration of the quartet to the triplet will be 6:9, which simplifies to a 2:3 ratio.
¹³C NMR Spectrum: The symmetry of this compound leads to three distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Quaternary Carbon (C-Cl): The central carbon atom is bonded directly to the highly electronegative chlorine atom. This causes a significant downfield shift, predicted to be around 80 ppm. As a quaternary carbon, this signal is expected to be weaker in intensity compared to the protonated carbons.
-
Methylene Carbons (-CH₂-): The three equivalent methylene carbons are deshielded by their proximity to the C-Cl group and are expected to resonate at approximately 35 ppm.
-
Methyl Carbons (-CH₃): The three equivalent methyl carbons are the most shielded, appearing furthest upfield at around 9 ppm.
Experimental Protocols
This section provides a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
4.2. NMR Data Acquisition The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Visualizations
Diagram 1: Structure and NMR Environments of this compound
Caption: Molecular structure and predicted NMR environments of this compound.
Diagram 2: Workflow for NMR Spectral Analysis
Application Note: Analysis of 3-Chloro-3-ethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and quantification of 3-Chloro-3-ethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated alkane, and its analysis is pertinent in various fields, including organic synthesis, pharmaceutical development as a potential genotoxic impurity, and environmental monitoring.[1][2] The protocol outlines sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] This combination allows for the effective separation of volatile and semi-volatile compounds, followed by their identification based on their unique mass fragmentation patterns.[4] Halogenated alkanes, such as this compound, are well-suited for GC-MS analysis due to their volatility.[2] Accurate and reliable analytical methods are crucial for monitoring these compounds, especially in the pharmaceutical industry where they may be present as potential genotoxic impurities (PGIs).[1][2]
Experimental Protocol
Sample Preparation
The appropriate sample preparation technique is crucial for accurate GC-MS analysis and depends on the sample matrix.[3] For liquid samples, a direct injection after dilution is often sufficient. For more complex matrices, headspace analysis is recommended to minimize matrix effects.[2]
a) Direct Liquid Injection:
-
Dilute the sample containing this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.[5]
-
Ensure the sample is free of particulate matter by filtering through a 0.22 µm filter if necessary.[6]
-
Transfer the final solution to a 2 mL glass autosampler vial for analysis.[5]
b) Static Headspace Analysis:
-
Place a known amount of the solid or liquid sample into a 20 mL headspace vial.[7]
-
Seal the vial tightly with a screw cap.[7]
-
Incubate the vial at a constant temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace.[8]
-
Once equilibrium is reached, a sample of the headspace gas is automatically injected into the GC-MS system.[6]
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may be optimized based on the specific instrumentation and analytical requirements.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | VF-624ms or equivalent (e.g., DB-5ms), 30 m x 0.25 mm ID, 1.4 µm film thickness | A mid-polar column is suitable for the separation of halogenated hydrocarbons.[1][9] |
| Injection Mode | Splitless or Split (e.g., 50:1) | Splitless mode is preferred for trace analysis to maximize sensitivity.[5] |
| Injector Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C; Hold: 5 min | A temperature ramp allows for the separation of compounds with different boiling points.[10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns.[10] |
| Mass Range | m/z 35-200 | Covers the expected molecular ion and fragment ions of this compound. |
| Ion Source Temperature | 230°C | Standard source temperature to maintain ion integrity.[2] |
| Quadrupole Temperature | 150°C | Standard quadrupole temperature for stable mass analysis.[2] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS.[2] |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity and quantification.[2] |
Data Presentation
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C7H15Cl, with a molecular weight of approximately 134.65 g/mol .[11] Upon electron ionization, the molecule is expected to fragment in a predictable manner. The mass spectrum will likely exhibit a molecular ion peak (M+) at m/z 134 and 136, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.
Table of Predicted Fragment Ions:
| m/z | Predicted Fragment Ion | Formation Pathway |
| 134/136 | [C7H15Cl]⁺ | Molecular Ion |
| 99 | [C7H15]⁺ | Loss of Cl radical |
| 105 | [C5H10Cl]⁺ | Loss of an ethyl radical ([CH2CH3]) |
| 77 | [C4H8Cl]⁺ | Loss of a propyl radical ([CH2CH2CH3]) |
| 57 | [C4H9]⁺ | Tertiary butyl cation, a stable carbocation |
| 29 | [C2H5]⁺ | Ethyl cation |
Note: The relative abundances of these ions will depend on their stability. The base peak is often the most stable carbocation formed during fragmentation.[12]
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol can be adapted for various sample matrices and analytical objectives, from qualitative identification to quantitative analysis at trace levels. Proper sample preparation and adherence to the specified instrumental parameters are key to achieving accurate and reproducible results. This methodology is particularly valuable for quality control in pharmaceutical manufacturing and for monitoring halogenated organic compounds in environmental samples.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. shimadzu.com [shimadzu.com]
- 8. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound [webbook.nist.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Synthesis of 3-ethyl-2-pentene from 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-ethyl-2-pentene (B1580655) via the dehydrohalogenation of 3-chloro-3-ethylpentane. This elimination reaction, governed by Zaitsev's rule, proceeds efficiently using a strong base such as potassium hydroxide (B78521) in an alcoholic solvent. The following sections detail the reaction mechanism, a comprehensive experimental protocol, requisite safety precautions, and characterization data for the final product.
Introduction
The synthesis of alkenes is a fundamental transformation in organic chemistry, crucial for the construction of more complex molecular architectures in pharmaceutical and materials science. Dehydrohalogenation of alkyl halides is a classic and reliable method for introducing carbon-carbon double bonds. In the case of tertiary alkyl halides such as this compound, treatment with a strong, non-bulky base favors an E2 (bimolecular elimination) mechanism. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is the major product.[1][2] Therefore, the elimination of hydrogen chloride from this compound is expected to predominantly yield 3-ethyl-2-pentene.
Reaction and Mechanism
The reaction proceeds by an E2 mechanism, which is a single-step process. The base (e.g., ethoxide ion from potassium hydroxide in ethanol) abstracts a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the chlorine). Simultaneously, the electrons from the carbon-hydrogen bond shift to form a π-bond between the α and β carbons, and the chloride ion departs as the leaving group. Due to the formation of the more substituted and therefore more stable alkene, 3-ethyl-2-pentene is the major product.[3][4]
Caption: Reaction workflow for the synthesis of 3-ethyl-2-pentene.
Experimental Protocol
Materials:
-
This compound (C7H15Cl)
-
Potassium hydroxide (KOH)
-
Ethanol (B145695) (C2H5OH), absolute
-
Diethyl ether ((C2H5)2O)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Saturated sodium chloride solution (brine)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.5 g (0.1 mol) of potassium hydroxide in 100 mL of absolute ethanol with gentle warming and stirring.
-
Addition of Alkyl Halide: To the ethanolic potassium hydroxide solution, add 13.46 g (0.1 mol) of this compound dropwise through the condenser.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 2 hours with continuous stirring. The formation of a white precipitate (potassium chloride) will be observed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Remove the diethyl ether by simple distillation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 94-96 °C.[5]
-
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula | C7H15Cl |
| Molecular Weight | 134.65 g/mol |
| Product | 3-Ethyl-2-pentene |
| Molecular Formula | C7H14 |
| Molecular Weight | 98.19 g/mol |
| Boiling Point | 94-96 °C |
| Reaction Conditions | |
| Base | Potassium Hydroxide in Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2 hours |
| Expected Yield | 75-85% (based on similar reactions) |
Characterization of 3-ethyl-2-pentene
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show signals corresponding to the different types of protons in the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show distinct peaks for each unique carbon atom in the 3-ethyl-2-pentene structure.
Safety Precautions
-
This compound: Harmful if swallowed.[2]
-
Potassium Hydroxide: Causes severe skin burns and eye damage.[6]
-
Sodium Ethoxide: Flammable solid, causes severe skin burns and eye damage.[7][8][9]
-
3-Ethyl-2-pentene: Highly flammable liquid and vapor. Causes skin and eye irritation.[1][5][6]
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Logical Relationship Diagram
Caption: Logical workflow for the synthesis and purification of 3-ethyl-2-pentene.
References
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Ethyl-2-pentene 97 816-79-5 [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Synthesis of 3-Ethyl-3-Pentanol via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the tertiary alcohol, 3-ethyl-3-pentanol (B146929), utilizing the Grignard reaction. Two primary synthetic routes are presented, employing either diethyl carbonate or diethyl ketone as the starting carbonyl compound and ethylmagnesium bromide as the Grignard reagent. This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource for the preparation of this compound, emphasizing safety, procedural detail, and comparative analysis of the synthetic pathways.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] The synthesis of tertiary alcohols is a common application of this reaction, achieved by reacting a Grignard reagent with either a ketone or an ester.[2] 3-Ethyl-3-pentanol, a tertiary alcohol, can be efficiently synthesized by reacting ethylmagnesium bromide with either diethyl ketone or diethyl carbonate.[3][4] This document outlines the protocols for both methods, providing a comparative overview to aid in the selection of the most suitable pathway for specific research and development needs.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes to 3-ethyl-3-pentanol.
| Parameter | Synthesis from Diethyl Carbonate | Synthesis from Diethyl Ketone |
| Starting Materials | Diethyl carbonate, Ethylmagnesium bromide | Diethyl ketone, Ethylmagnesium bromide |
| Stoichiometry (Carbonyl:Grignard) | 1 : 3 (theoretically 1:2, excess is often used) | 1 : 1 |
| Reported Yield | ~60-70% (calculated from provided data) | Generally reported as good to excellent |
| Reaction Time | ~ 1 hour for Grignard addition, 1 hour reflux | ~ 1-2 hours |
| Reaction Temperature | Gentle reflux of diethyl ether (~34°C) | 0°C to room temperature |
| Work-up Procedure | Quenching with ice and NH4Cl solution | Quenching with saturated NH4Cl solution |
| Purification Method | Fractional distillation | Fractional distillation |
Note: The yield for the synthesis from diethyl ketone is a qualitative assessment based on typical outcomes for Grignard reactions with ketones, as a specific literature value for this exact reaction was not found during the search.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. All glassware must be rigorously dried before use, typically by oven-drying or flame-drying. Anhydrous solvents are essential for the success of the reaction. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of 3-Ethyl-3-Pentanol from Diethyl Carbonate
This protocol is adapted from a procedure by PrepChem.[4]
1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a mechanical stirrer.
-
Reagents:
-
Magnesium turnings: 36 g
-
Ethyl bromide: 160 g (109.5 mL)
-
Anhydrous diethyl ether: 625 mL
-
-
Procedure:
-
Place the magnesium turnings and 275 mL of anhydrous diethyl ether into the reaction flask.
-
To initiate the reaction, add approximately 2-3 mL of ethyl bromide from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a slight warming of the flask. If the reaction does not initiate, gentle warming may be applied.
-
Once initiated, add the remaining ethyl bromide, dissolved in 350 mL of anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux. This addition should take approximately 45 minutes.
-
After the addition is complete, continue stirring the mixture for an additional 15 minutes to ensure complete formation of the Grignard reagent.
-
2. Reaction with Diethyl Carbonate
-
Reagents:
-
Diethyl carbonate (purified): 52 g (53.5 mL)
-
Anhydrous diethyl ether: 70 mL
-
-
Procedure:
-
Add a solution of purified diethyl carbonate in 70 mL of anhydrous diethyl ether to the dropping funnel.
-
With vigorous stirring, add the diethyl carbonate solution dropwise to the freshly prepared Grignard reagent over approximately one hour. The reaction is exothermic and will cause the diethyl ether to reflux.
-
After the addition is complete, heat the reaction mixture on a water bath with continued stirring for an additional hour.
-
3. Work-up and Purification
-
Reagents:
-
Crushed ice: 500 g
-
Ammonium (B1175870) chloride (NH4Cl): 100 g
-
Water: 200 mL
-
Anhydrous potassium carbonate or calcium sulfate
-
-
Procedure:
-
Pour the reaction mixture into a flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water.
-
Transfer the mixture to a separatory funnel, and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the ethereal extracts and dry them over anhydrous potassium carbonate or calcium sulfate.
-
Remove the diethyl ether by evaporation.
-
Purify the crude 3-ethyl-3-pentanol by fractional distillation, collecting the fraction that boils between 139-142°C.[4] A total yield of 44 g has been reported for this procedure.[4]
-
Protocol 2: Synthesis of 3-Ethyl-3-Pentanol from Diethyl Ketone
This protocol is a general procedure for the synthesis of tertiary alcohols from ketones.
1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Follow the procedure outlined in Protocol 1, Section 1.
2. Reaction with Diethyl Ketone
-
Reagents:
-
Diethyl ketone
-
Anhydrous diethyl ether
-
-
Procedure:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Prepare a solution of diethyl ketone (1.0 equivalent based on the Grignard reagent) in anhydrous diethyl ether.
-
Add the diethyl ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
3. Work-up and Purification
-
Reagents:
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of 3-ethyl-3-pentanol from diethyl carbonate.
Caption: Experimental workflow for the synthesis of 3-ethyl-3-pentanol from diethyl ketone.
Discussion
Both synthetic routes presented are effective for the preparation of 3-ethyl-3-pentanol. The choice between using diethyl carbonate or diethyl ketone as the starting material may depend on factors such as availability of reagents, desired scale of the reaction, and familiarity with the respective procedures.
The reaction with diethyl carbonate requires two equivalents of the Grignard reagent to proceed to the tertiary alcohol, as the initial addition product is a ketone that is more reactive than the starting ester.[2] In practice, an excess of the Grignard reagent is often used to ensure complete conversion. The reaction with diethyl ketone is a more direct single addition of the Grignard reagent to the carbonyl group.
Careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of an inert atmosphere, is critical for achieving high yields in both protocols. Proper work-up and purification are also essential to isolate the desired product in high purity. The fractional distillation should be performed carefully to separate the product from any unreacted starting materials or side products.
References
Application Notes and Protocols for Determining the Rate of Solvolysis of 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the reaction rate of the solvolysis of 3-Chloro-3-ethylpentane. This tertiary alkyl halide undergoes solvolysis via a unimolecular nucleophilic substitution (SN1) mechanism. The protocols detailed below will enable the user to collect kinetic data to determine the rate constant and understand the factors influencing the reaction rate, such as solvent polarity and temperature.
Introduction
The solvolysis of this compound is a classic example of an SN1 reaction, where the rate-determining step is the formation of a tertiary carbocation intermediate. The overall reaction rate is independent of the nucleophile concentration and is highly dependent on the stability of the carbocation and the ionizing properties of the solvent.[1][2] Polar protic solvents, in particular, are effective at stabilizing the carbocation intermediate, thus accelerating the reaction rate.[1] Monitoring the rate of this reaction provides valuable insights into reaction mechanisms and the influence of the solvent environment on chemical reactivity.
Signaling Pathways and Reaction Mechanisms
The solvolysis of this compound proceeds through a two-step SN1 mechanism. The first step is the slow, rate-determining ionization of the alkyl halide to form a planar tertiary carbocation and a chloride ion. The second step is the rapid nucleophilic attack of a solvent molecule on the carbocation, followed by deprotonation (if the solvent is neutral) to yield the final product.
Caption: The SN1 reaction mechanism for the solvolysis of this compound.
Experimental Protocols
This protocol describes the determination of the solvolysis rate of this compound in an ethanol-water solvent system by monitoring the production of hydrochloric acid (HCl) via titration.
Materials and Reagents
-
This compound (CAS 994-25-2)
-
Ethanol (B145695), 95%
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Acetone
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
-
Constant temperature water bath
Experimental Workflow
Caption: Experimental workflow for determining the solvolysis rate.
Procedure
-
Preparation of the Solvent Mixture: Prepare the desired solvent mixture (e.g., 50:50 v/v ethanol-water) by accurately measuring the required volumes of 95% ethanol and deionized water. Prepare a sufficient volume for the entire experiment.
-
Preparation of the Reactant Solution: Prepare a stock solution of this compound in a small amount of acetone. A typical concentration is around 0.1 M.
-
Temperature Equilibration: Place the solvent mixture and the reactant solution in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate for at least 20 minutes.
-
Reaction Initiation: To a clean, dry Erlenmeyer flask, add a known volume of the equilibrated solvent mixture. Add a few drops of bromothymol blue indicator. Initiate the reaction by adding a measured volume of the equilibrated this compound solution to the solvent mixture and immediately start the stopwatch.
-
Titration: The solvolysis reaction produces HCl, which will cause the indicator to change from blue to yellow. Titrate the reaction mixture with the standardized NaOH solution. The endpoint is the return of the blue color. Record the volume of NaOH added and the time.
-
Data Collection: Continue to titrate the reaction mixture as it produces more acid. Alternatively, withdraw aliquots of the reaction mixture at regular time intervals, quench the reaction by adding the aliquot to a flask containing acetone, and then titrate the quenched solution with NaOH.
-
Infinity Reading: To determine the initial concentration of the this compound, an "infinity" reading is required. This is the total amount of HCl produced when the reaction goes to completion. To achieve this, heat a separate aliquot of the reaction mixture in a sealed container in a warm water bath (around 60°C) for an hour to drive the reaction to completion, then titrate.
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
The concentration of remaining this compound at time t is given by: [RCl]t = [RCl]0 - [HCl]t.
-
For a first-order reaction, a plot of ln([RCl]t) versus time will yield a straight line with a slope of -k, where k is the rate constant.
-
Data Presentation
The quantitative data obtained from the solvolysis experiments should be summarized in a clear and structured table. This allows for easy comparison of reaction rates under different conditions.
| Temperature (°C) | Solvent Composition (v/v % Ethanol) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) | Activation Energy (Ea, kJ/mol) |
| e.g., 25 | e.g., 40 | Data to be collected | Calculated from k | Calculated from Arrhenius plot |
| e.g., 25 | e.g., 50 | Data to be collected | Calculated from k | |
| e.g., 25 | e.g., 60 | Data to be collected | Calculated from k | |
| e.g., 35 | e.g., 50 | Data to be collected | Calculated from k |
Note: Rate constants for the solvolysis of this compound in various pure alcohols have been reported in the literature.
Logical Relationships in Data Analysis
The determination of the activation energy (Ea) for the reaction is a crucial part of the kinetic analysis. This is achieved by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Caption: Logical workflow for the determination of activation energy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-3-ethylpentane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-chloro-3-ethylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-ethyl-3-pentanol (B146929) and HCl?
The synthesis of this compound from 3-ethyl-3-pentanol and concentrated hydrochloric acid typically proceeds through an S(_N)1 (unimolecular nucleophilic substitution) mechanism.[1][2] The reaction involves the formation of a tertiary carbocation intermediate, which is relatively stable.[3]
Q2: I've noticed the formation of side products in my reaction. What are the most common side products?
The most common side products are alkenes resulting from a competing E1 (unimolecular elimination) reaction.[4][5] The tertiary carbocation intermediate can lose a proton from an adjacent carbon atom to form a double bond.
Q3: What are the specific alkene side products that can be formed?
The two primary alkene side products are 3-ethylpent-2-ene and 3-ethylpent-1-ene. According to Zaitsev's rule, the more substituted and therefore more stable alkene, 3-ethylpent-2-ene, is expected to be the major elimination product.[6][7]
Q4: How can I minimize the formation of these alkene side products?
Controlling the reaction temperature is crucial. Lower temperatures generally favor the S(_N)1 substitution reaction over the E1 elimination reaction. Performing the reaction at or below room temperature is recommended.
Q5: My reaction yield is lower than expected, even after minimizing side products. What are other potential issues?
Several factors could contribute to low yields:
-
Incomplete reaction: Ensure sufficient reaction time and adequate mixing of the reactants.
-
Use of dilute HCl: Concentrated hydrochloric acid is necessary to provide a high concentration of both the protonating agent (H(_3)O
) and the nucleophile (Cl+ ).− -
Loss of product during workup: this compound is volatile. Care should be taken during any heating or evaporation steps to avoid product loss.
-
Reversibility of the reaction: The reaction is reversible. Using a large excess of concentrated HCl can help drive the equilibrium towards the product side.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant presence of alkene impurities in the final product. | The E1 elimination reaction is competing with the S(_N)1 substitution. | Lower the reaction temperature. Use a less polar solvent if feasible, although this may slow down the S(_N)1 reaction as well. |
| Low conversion of 3-ethyl-3-pentanol. | Insufficient acid catalyst or reaction time. | Use concentrated HCl. Ensure the reaction is stirred efficiently and allowed to proceed for an adequate amount of time. |
| Formation of an ether side product (3-ethoxy-3-ethylpentane). | If ethanol (B145695) is used as a solvent or is present as an impurity. | Ensure the use of a non-nucleophilic solvent or perform the reaction neat with only concentrated HCl. |
| Difficulty in separating the product from the starting material. | Both are liquids with relatively close boiling points. | Careful fractional distillation is required for purification. Monitor the separation using gas chromatography (GC). |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-ethyl-3-pentanol.
Materials:
-
3-ethyl-3-pentanol
-
Concentrated hydrochloric acid (37%)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 3-ethyl-3-pentanol. Cool the flask in an ice bath.
-
Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the cooled alcohol with continuous stirring.
-
Reaction: Allow the mixture to stir in the ice bath for 10-15 minutes. After this initial period, remove the flask from the ice bath and let it stir at room temperature for approximately one hour.
-
Workup: Transfer the reaction mixture to a separatory funnel. Two layers will form. Separate the upper organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Cold water
-
5% aqueous sodium bicarbonate solution (to neutralize any remaining acid)
-
Cold water
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Decant the dried liquid into a clean, dry round-bottom flask. Purify the crude this compound by simple or fractional distillation, collecting the fraction at the appropriate boiling point.
Reaction Pathway Diagram
Caption: SN1 vs. E1 pathways in the synthesis of this compound.
References
How to minimize elimination byproducts in SN1 reactions of 3-Chloro-3-ethylpentane
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize elimination byproducts in SN1 reactions of 3-chloro-3-ethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the reaction of this compound under SN1 conditions?
In SN1 reactions of this compound, the primary substitution product is 3-ethyl-3-pentanol (B146929) when water is the nucleophile, or an ether if an alcohol is used as the solvent (e.g., 3-ethoxy-3-ethylpentane in ethanol). However, a competing E1 elimination reaction can occur, leading to the formation of alkene byproducts, primarily 3-ethyl-2-pentene (B1580655) (Zaitsev's product).
Q2: What factors influence the ratio of SN1 to E1 products?
The competition between SN1 and E1 reactions is primarily influenced by three factors:
-
Temperature: Higher temperatures favor the E1 elimination pathway.[1][2]
-
Solvent: Polar protic solvents are necessary to stabilize the carbocation intermediate for both SN1 and E1 pathways.[3][4] The choice of solvent can also influence the product ratio.
-
Nucleophile/Base: The reaction should be conducted with a weak, non-basic nucleophile.[5] Strong bases will favor the E2 elimination pathway.[5]
Q3: Why does increasing the temperature favor elimination?
Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored.[1] Increasing the temperature provides the energy needed to overcome the activation barrier for elimination and makes the entropy term in the Gibbs free energy equation more significant, thus favoring the formation of more products (the alkene and the conjugate acid of the base).
Q4: Does the concentration of the nucleophile affect the SN1/E1 product ratio?
The rate of an SN1 reaction is independent of the concentration of the nucleophile because the rate-determining step is the formation of the carbocation.[3] Therefore, increasing the concentration of a weak nucleophile will not significantly increase the rate of the SN1 reaction. However, if the nucleophile also has basic properties, a higher concentration might slightly increase the rate of the E1 reaction.
Troubleshooting Guide: Minimizing Elimination Byproducts
Issue: My reaction is producing a high percentage of the elimination byproduct (3-ethyl-2-pentene).
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical factor. Elimination reactions have a greater temperature coefficient than substitution reactions.[1]
-
Recommendation: Perform the reaction at room temperature (around 25°C) or below. Avoid heating the reaction mixture.[2]
-
-
Evaluate Your Solvent Choice: The solvent must be a polar protic solvent to facilitate the SN1 reaction. However, the specific solvent can influence the product ratio.
-
Recommendation: Solvents with higher polarity, like water, tend to favor SN1 over E1 compared to less polar alcohols. A mixture of water and a polar organic solvent (e.g., aqueous ethanol (B145695) or aqueous acetone) can be effective. For instance, the solvolysis of t-butyl chloride, a similar tertiary halide, in 80% ethanol shows a certain ratio of substitution to elimination, and changing the solvent will alter this.[1]
-
-
Ensure a Weakly Basic Nucleophile: The nucleophile should have low basicity to disfavor the E1 pathway.
Data Presentation: SN1 vs. E1 Product Ratios for Tertiary Alkyl Halides
| Alkyl Halide | Solvent | Temperature (°C) | % SN1 Product (Substitution) | % E1 Product (Elimination) |
| t-butyl bromide | Dry Ethanol | 25 | 81% | 19% |
| t-butyl chloride | 80% Aqueous Ethanol | 25 | Not specified | Increases with branching |
| t-butyl chloride | Ethanol/Water | 25 | 83% | 17% |
| t-butyl chloride | Ethanol/Water | 65 | 64% | 36% |
Data generalized from similar tertiary alkyl halide reactions.[1][2]
Experimental Protocols
Key Experiment: Solvolysis of this compound in Aqueous Ethanol to Favor SN1 Product
Objective: To maximize the yield of 3-ethyl-3-pentanol and minimize the formation of 3-ethyl-2-pentene.
Materials:
-
This compound
-
80% Ethanol (v/v) in deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (used for controlling evaporation, not for heating)
-
Separatory funnel
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of an 80% ethanol/water solution.
-
Initiation: Add 5 mL of this compound to the solvent mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C). Do not apply heat. Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC analysis.
-
Workup: Once the reaction is complete (as determined by the disappearance of the starting material), transfer the mixture to a separatory funnel.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel and shake gently. Allow the layers to separate.
-
Washing: Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any acid formed, followed by 50 mL of deionized water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Analysis: Analyze the product mixture by GC-MS to determine the ratio of 3-ethyl-3-pentanol (SN1 product) to 3-ethyl-2-pentene (E1 product).
Mandatory Visualization
Caption: Factors influencing the SN1 vs. E1 pathway for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Chloro-3-ethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-3-ethylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-ethylpentan-3-ol and hydrochloric acid?
The synthesis of this compound from 3-ethylpentan-3-ol and concentrated hydrochloric acid proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This involves the formation of a stable tertiary carbocation intermediate.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Competing elimination reactions (E1) can occur, leading to the formation of alkenes.
-
Loss of Product During Workup: The product, being volatile, might be lost during extraction or distillation.
-
Purity of Reagents: The presence of water in the reagents can hinder the reaction.
Q3: I have observed the formation of an unexpected byproduct. What could it be?
The most likely byproducts are alkenes resulting from an E1 elimination reaction, which competes with the SN1 substitution. The major elimination product is typically the most stable alkene, 3-ethylpent-2-ene.[1][2]
Q4: How can I minimize the formation of elimination byproducts?
To favor substitution over elimination, consider the following:
-
Lower Reaction Temperature: Elimination reactions are generally favored at higher temperatures.
-
Use of a Less Nucleophilic Acid: While HCl is standard, other methods could be explored, though this may impact reaction rate.
Q5: Is a carbocation rearrangement a concern in this synthesis?
No, a carbocation rearrangement is not expected in this specific reaction. The initially formed carbocation is a tertiary carbocation, which is already highly stable. There is no more stable carbocation that it can rearrange to.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient acid concentration or amount. | Use concentrated hydrochloric acid. Ensure a molar excess of HCl. |
| Reaction time is too short. | Increase the reaction time. Monitor the reaction progress using TLC or GC. | |
| Low reaction temperature. | Gently warm the reaction mixture. However, be cautious as higher temperatures can favor elimination. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or gently warm the reaction mixture. |
| Inefficient extraction during workup. | Ensure thorough mixing during the aqueous workup to remove unreacted alcohol. Perform multiple extractions. | |
| Product is Contaminated with Alkene Byproducts | High reaction temperature. | Maintain a lower reaction temperature. |
| The local concentration of the base used for neutralization is too high. | Add the neutralizing agent slowly and with vigorous stirring. | |
| Difficulty in Isolating the Product | The product is volatile. | Use a cooled receiving flask during distillation and minimize exposure to the atmosphere. |
| Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to break up the emulsion. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 3-ethylpentan-3-ol and concentrated hydrochloric acid.
Materials:
-
3-ethylpentan-3-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Separatory funnel
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-ethylpentan-3-ol and an excess of cold, concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by observing the formation of an organic layer. Gentle warming can be applied to increase the reaction rate, but this may also increase the formation of elimination byproducts.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Decant the dried organic layer and purify by distillation to obtain this compound.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Troubleshooting low yield in the chlorination of 3-ethylpentane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 3-ethylpentane (B1585240).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the monochlorination of 3-ethylpentane?
The free-radical chlorination of 3-ethylpentane is expected to yield three primary monochlorinated isomers: 1-chloro-3-ethylpentane, 2-chloro-3-ethylpentane, and 3-chloro-3-ethylpentane.[1][2][3] The reaction proceeds via a free-radical chain mechanism, where a chlorine radical can abstract a hydrogen atom from primary, secondary, or tertiary carbons, leading to a mixture of products.[2][4]
Q2: Why is my overall yield of chlorinated products lower than expected?
Several factors can contribute to a low yield of the desired monochlorinated products:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate initiation (e.g., low intensity of UV light or insufficient heat), or the presence of radical inhibitors.
-
Formation of Polychlorinated Products: A common issue in chlorination is the formation of di-, tri-, and even more highly chlorinated products.[5][6][7] This occurs when the initially formed monochlorinated product reacts further with chlorine.
-
Side Reactions: Besides polychlorination, other side reactions can occur, leading to a complex mixture of products and reducing the yield of the desired isomers.
-
Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like distillation.
Q3: How can I minimize the formation of polychlorinated byproducts?
To favor monochlorination and reduce the extent of polychlorination, it is crucial to use a high concentration of 3-ethylpentane relative to chlorine.[6][7] By ensuring a large excess of the alkane, the probability of a chlorine radical colliding with a molecule of 3-ethylpentane is much higher than its collision with a monochlorinated product molecule. Additionally, controlling the reaction time to stop it before it proceeds too far can also help favor the formation of the initial monochlorinated products.[6][7]
Q4: The product distribution of my isomers is not what I expected. What could be the cause?
The distribution of isomeric products in free-radical chlorination is a balance between the statistical probability of abstracting a hydrogen atom and the inherent reactivity of different types of C-H bonds (tertiary > secondary > primary).[4][8][9] While chlorine is not highly selective, the stability of the resulting alkyl radical does influence the product ratio.[4][9] Variations in reaction temperature can also slightly alter this selectivity. Higher temperatures tend to decrease selectivity, leading to a product distribution that more closely reflects the statistical ratio of available hydrogen atoms.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Reaction | 1. Ineffective initiation of the reaction. 2. Presence of radical inhibitors (e.g., oxygen). 3. Low reaction temperature. | 1. Ensure the UV lamp is functioning correctly and is of an appropriate wavelength to initiate the reaction. If using thermal initiation, ensure the temperature is high enough (around 300°C in the dark).[10] 2. Degas the solvent and reactants to remove dissolved oxygen. 3. While chlorination can occur at room temperature with UV light, slightly elevated temperatures may be necessary for thermal initiation. |
| High Percentage of Polychlorinated Products | 1. Molar ratio of chlorine to 3-ethylpentane is too high. 2. Extended reaction time. | 1. Use a significant molar excess of 3-ethylpentane to chlorine. 2. Monitor the reaction progress using gas chromatography (GC) and stop the reaction once the desired level of monochlorination is achieved. |
| Unexpected Product Isomer Ratios | 1. Reaction temperature is too high or too low, affecting selectivity. 2. Inaccurate analysis of the product mixture. | 1. Maintain a consistent and controlled reaction temperature. 2. Calibrate GC with pure standards of each isomer if possible to ensure accurate quantification. |
| Difficulty in Product Purification | 1. Boiling points of the isomers are very close. 2. Presence of unreacted starting material and polychlorinated byproducts. | 1. Use fractional distillation with a high-efficiency column to separate the isomers. 2. Perform a preliminary simple distillation to remove the bulk of the unreacted 3-ethylpentane before proceeding to fractional distillation of the chlorinated products. |
Experimental Protocols
Protocol 1: Free Radical Chlorination of 3-Ethylpentane
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place a significant molar excess of 3-ethylpentane.
-
The flask should be positioned to be irradiated by a UV lamp.
-
-
Initiation:
-
Begin stirring the 3-ethylpentane.
-
Slowly bubble chlorine gas through the gas inlet tube into the stirred solution while irradiating the flask with UV light. The reaction is exothermic, so the rate of chlorine addition may need to be controlled to maintain a steady temperature.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture and analyze them by gas chromatography (GC) to monitor the formation of the monochlorinated products and the disappearance of the starting material.
-
-
Workup:
-
Once the desired conversion is reached, stop the flow of chlorine and turn off the UV lamp.
-
Bubble nitrogen gas through the mixture to remove any unreacted chlorine and dissolved HCl.
-
Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Protocol 2: Product Purification
-
Simple Distillation:
-
Filter the dried organic layer to remove the drying agent.
-
Set up a simple distillation apparatus and carefully distill off the excess, lower-boiling 3-ethylpentane.
-
-
Fractional Distillation:
-
Transfer the remaining mixture of chlorinated products to a fractional distillation apparatus equipped with a high-efficiency distillation column (e.g., a Vigreux or packed column).
-
Carefully distill the mixture, collecting the different isomeric products in separate fractions based on their boiling points.
-
Data Presentation
Table 1: Reported Product Distribution in the Monochlorination of 3-Ethylpentane at Room Temperature
| Product | Structure | Percentage of Monochlorinated Product |
| 1-chloro-3-ethylpentane | CH3CH2CH(CH2CH3)CH2CH2Cl | 24.46%[11] |
| 2-chloro-3-ethylpentane | CH3CH2CH(CH2CH3)CHClCH3 | 61.96%[11] |
| This compound | CH3CH2C(Cl)(CH2CH3)2 | 13.58%[11] |
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. Solved When 3 ethylpentane reacts with chlorine, according | Chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Chlorination vs Bromination – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Technical Support Center: Steric Hindrance Effects in Reactions of 3-Chloro-3-ethylpentane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues related to the steric hindrance of 3-chloro-3-ethylpentane in substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 substitution reaction with this compound failing or proceeding extremely slowly?
A1: this compound is a tertiary alkyl halide. The carbon atom bonded to the chlorine is attached to three other alkyl groups (three ethyl groups). This creates significant steric hindrance around the electrophilic carbon.[1][2] SN2 reactions require a backside attack by the nucleophile on the carbon atom bearing the leaving group.[3][4] Due to the bulky alkyl groups physically blocking this approach, the transition state for an SN2 reaction is highly destabilized and energetically unfavorable.[3][4][5] Consequently, tertiary alkyl halides like this compound are considered unreactive towards the SN2 mechanism.[6][7]
Q2: I am trying to synthesize the substitution product, 3-ethyl-3-pentanol (B146929), but the major product I'm isolating is an alkene. What is causing this?
A2: You are likely using a strong base, which favors an elimination reaction over a substitution reaction.[2][8] Tertiary alkyl halides readily undergo elimination, particularly the E2 mechanism, in the presence of a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[9][10][11] The base abstracts a proton from a carbon adjacent (beta) to the carbon with the leaving group, leading to the formation of an alkene. To favor substitution, you should use SN1 conditions.
Q3: How can I optimize my experiment to favor the formation of the substitution product, 3-ethyl-3-pentanol?
A3: To favor the SN1 substitution product, you should use conditions that promote the formation of a stable tertiary carbocation intermediate.[6][12] Key conditions include:
-
Weak Nucleophile/Base: Use a weak nucleophile that is also the solvent (a solvolysis reaction).[13][14] Good choices include water (H₂O), ethanol (B145695) (EtOH), or a mixture of these.[14][15]
-
Polar Protic Solvent: These solvents (like water and alcohols) are essential as they stabilize the carbocation intermediate and the leaving group through hydrogen bonding, which speeds up the rate-determining step of the SN1 reaction.[13][14]
-
Lower Temperatures: While SN1 and E1 reactions often compete, lower temperatures generally favor the substitution pathway over the elimination pathway.[11]
Q4: What is the expected elimination product when reacting this compound with a base, and will I see multiple isomers?
A4: The primary elimination product is 3-ethyl-2-pentene (B1580655).[9] In the this compound molecule, all beta-hydrogens (hydrogens on the carbons adjacent to the one with the chlorine) are chemically equivalent. Abstraction of any of these beta-hydrogens will lead to the formation of the same, single alkene product. Therefore, you should not expect to see constitutional isomers like you might with other, less symmetrical alkyl halides. The reaction with a strong base like sodium ethoxide is an E2 reaction that typically follows Zaitsev's rule, favoring the most substituted alkene.[9][10][11] In this case, only one alkene product is possible.
Q5: I am observing both substitution and elimination products. How can I improve the selectivity for the E2 elimination product?
A5: To maximize the yield of the E2 elimination product (3-ethyl-2-pentene), you should employ the following conditions:
-
Strong, Bulky Base: Using a sterically hindered strong base, such as potassium tert-butoxide (t-BuOK), greatly favors elimination over substitution.[11][16] The bulkiness of the base makes it a poor nucleophile, preventing it from attacking the sterically hindered electrophilic carbon, but it can still effectively remove a less hindered beta-proton.[17]
-
Higher Temperatures: Elimination reactions are entropically favored over substitution reactions and are therefore generally promoted by higher temperatures.
-
Aprotic Solvent: While not strictly necessary, using a polar aprotic solvent can increase the reactivity of the base, further promoting the E2 pathway.[18]
Data Presentation: Reaction Condition Summary
The table below summarizes the expected outcomes for reactions of this compound under various conditions.
| Reagent/Nucleophile | Solvent | Temperature | Predominant Mechanism | Major Product |
| H₂O / Ethanol | Water / Ethanol | Low to Moderate | SN1 (competes with E1) | 3-Ethyl-3-pentanol[19] |
| Sodium Ethoxide (NaOEt) | Ethanol | Moderate to High | E2 | 3-Ethyl-2-pentene[8][9] |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Moderate to High | E2 | 3-Ethyl-2-pentene[20] |
| Sodium Cyanide (NaCN) | DMSO | Any | No Reaction (SN2 inhibited) | No Product |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-3-pentanol via SN1 Solvolysis
-
Objective: To synthesize 3-ethyl-3-pentanol through an SN1 reaction, minimizing the competing E1 elimination.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of this compound with a 1:1 mixture of water and ethanol. The solvent should be in large excess.
-
Add a weak, non-nucleophilic base, such as calcium carbonate, to neutralize the HCl produced during the reaction.
-
Gently warm the mixture to approximately 50°C using a water bath and stir.
-
Monitor the reaction progress using gas chromatography (GC) by observing the disappearance of the starting material peak.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction. Add diethyl ether to the mixture and transfer to a separatory funnel. The organic product will move to the ether layer.
-
Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude 3-ethyl-3-pentanol by fractional distillation, collecting the fraction that boils at 140–142°C.[19]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Protocol 2: Synthesis of 3-Ethyl-2-pentene via E2 Elimination
-
Objective: To synthesize 3-ethyl-2-pentene via an E2 reaction using a strong base.
-
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal to cooled, absolute ethanol.
-
Add 1 mole equivalent of this compound dropwise to the stirred sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by GC to confirm the consumption of the starting material.
-
Cool the reaction mixture and quench by carefully pouring it over ice water.
-
Transfer the mixture to a separatory funnel and extract the product with a low-boiling organic solvent, such as pentane.
-
Wash the organic layer with water to remove any remaining ethanol and sodium salts.
-
Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.
-
Purify the resulting crude 3-ethyl-2-pentene by fractional distillation, collecting the fraction boiling at approximately 96°C.[21]
-
Characterize the final product using NMR and IR spectroscopy.
-
Visualizations
Caption: Reaction pathway decision tree for this compound.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. 3-Ethyl-3-pentanol | 597-49-9 | Benchchem [benchchem.com]
- 2. Design newsletters to spread the word online | Smore [app.smore.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. a) Give the product(s) expected when this compound reacts with .. [askfilo.com]
- 9. gauthmath.com [gauthmath.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 20. brainly.com [brainly.com]
- 21. echemi.com [echemi.com]
Technical Support Center: Optimizing Solvolysis of 3-Chloro-3-ethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvolysis of 3-chloro-3-ethylpentane. The focus is on optimizing the reaction by adjusting solvent polarity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of solvolysis for this compound?
A1: The solvolysis of this compound, a tertiary alkyl halide, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the carbon-chlorine bond to form a stable tertiary carbocation and a chloride ion. The second step is a rapid attack of the solvent (the nucleophile) on the carbocation to yield the final product.
Q2: How does solvent polarity affect the rate of solvolysis of this compound?
A2: The rate of an SN1 reaction, such as the solvolysis of this compound, is significantly influenced by the polarity of the solvent. Polar protic solvents, such as water, alcohols, and their mixtures, are particularly effective at accelerating the reaction rate. This is because they can stabilize the charged transition state and the carbocation intermediate through solvation, thereby lowering the activation energy of the rate-determining step.
Q3: What are the expected products of the solvolysis of this compound in a mixed solvent system like ethanol-water?
A3: In a mixed solvent system like ethanol-water, two nucleophiles (water and ethanol) are present and will compete to attack the tertiary carbocation intermediate. This will result in a mixture of two products: 3-ethyl-3-pentanol (B146929) (from the reaction with water) and 3-ethoxy-3-ethylpentane (from the reaction with ethanol). The ratio of these products will depend on the relative concentrations and nucleophilicities of water and ethanol (B145695) in the solvent mixture.
Q4: Besides solvent polarity, what other factors can influence the rate of solvolysis?
A4: While solvent polarity is a key factor, other variables can also affect the rate of solvolysis. These include:
-
Temperature: Increasing the temperature will increase the reaction rate as it provides more kinetic energy for the molecules to overcome the activation energy barrier.
-
Leaving Group: The nature of the leaving group is crucial. For SN1 reactions, a better leaving group (a weaker base) will depart more readily, leading to a faster reaction. For alkyl halides, the reactivity order is generally I > Br > Cl > F.
-
Substrate Structure: Tertiary alkyl halides, like this compound, readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible reaction rates | 1. Temperature fluctuations during the experiment.2. Inaccurate preparation of solvent mixtures.3. Impure this compound.4. Inconsistent timing of reagent addition and measurements. | 1. Use a constant temperature water bath to maintain a stable temperature.2. Carefully measure the volumes of each solvent to ensure accurate and consistent compositions.3. Purify the this compound by distillation before use.4. Use a stopwatch and standardized procedures for all kinetic runs. |
| Reaction proceeds too slowly or too quickly | 1. The solvent polarity is not optimal for the desired reaction rate.2. The reaction temperature is too low or too high. | 1. To increase the rate, increase the proportion of the more polar solvent (e.g., water in an ethanol-water mixture). To decrease the rate, increase the proportion of the less polar solvent (e.g., ethanol).2. Adjust the temperature of the water bath. A 10°C increase in temperature typically doubles the reaction rate. |
| Difficulty in determining the endpoint of the titration | 1. The indicator color change is not sharp.2. The color change fades quickly. | 1. Ensure the correct indicator is being used and that it is not degraded. Bromothymol blue is a common choice for this type of titration.2. This is expected as the reaction is still producing acid. The endpoint is reached when the color persists for a short, defined period (e.g., 30 seconds). |
| Precipitation of the substrate from the reaction mixture | The solvent mixture is not sufficiently polar to dissolve the non-polar this compound. | Increase the proportion of the organic co-solvent (e.g., ethanol or acetone) to improve the solubility of the substrate. |
Quantitative Data Presentation
Due to the difficulty in accessing a specific public dataset for the solvolysis of this compound in aqueous-organic mixtures, the following table presents representative data for a structurally similar tertiary alkyl halide, tert-butyl chloride , in various ethanol-water mixtures at 25°C. The trend observed here is directly applicable to the optimization of the solvolysis of this compound.
| % Ethanol (v/v) in Water | % Water (v/v) | Dielectric Constant of Mixture (approx.) | First-Order Rate Constant (k) x 10-5 s-1 |
| 90 | 10 | 31.4 | 0.95 |
| 80 | 20 | 36.8 | 4.3 |
| 70 | 30 | 42.2 | 16.5 |
| 60 | 40 | 47.6 | 52.8 |
| 50 | 50 | 53.0 | 150 |
Note: This data is for the solvolysis of tert-butyl chloride and serves to illustrate the relationship between solvent polarity and reaction rate for a tertiary alkyl halide.
Experimental Protocol: Determining the Rate of Solvolysis
This protocol outlines a method for determining the first-order rate constant for the solvolysis of this compound in a given solvent mixture by monitoring the production of hydrochloric acid (HCl) via titration.
Materials:
-
This compound (high purity)
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.04 M)
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Preparation of the Solvent Mixture: Prepare the desired ethanol-water solvent mixture by accurately measuring the required volumes of absolute ethanol and deionized water. For example, to prepare 200 mL of a 50:50 (v/v) ethanol-water mixture, combine 100 mL of ethanol and 100 mL of water in a volumetric flask. Allow the solution to reach thermal equilibrium in the constant temperature water bath.
-
Setting up the Reaction:
-
Pipette a known volume (e.g., 50.0 mL) of the prepared solvent mixture into an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator to the solvent mixture.
-
Place the flask in the constant temperature water bath and allow it to equilibrate.
-
-
Initiating the Reaction and Titration:
-
Carefully measure a small, precise amount of this compound (e.g., 0.5 mL) and add it to the Erlenmeyer flask containing the solvent mixture.
-
Immediately start the stopwatch.
-
The solution will be acidic (yellow) due to the production of HCl.
-
Begin titrating the reaction mixture with the standardized NaOH solution from the burette. Add NaOH until the solution turns blue (the basic color of the indicator) and the color persists for at least 30 seconds.
-
Record the volume of NaOH added and the time at which the endpoint is reached.
-
-
Monitoring the Reaction Progress:
-
Continue to monitor the reaction. As more HCl is produced, the solution will turn back to yellow.
-
When the solution turns yellow, add another known volume of NaOH to turn it blue again, and record the new total volume of NaOH added and the corresponding time.
-
Repeat this process at regular intervals to obtain a series of data points (time and volume of NaOH added).
-
-
Data Analysis:
-
The amount of HCl produced at each time point is proportional to the amount of this compound that has reacted.
-
The concentration of unreacted this compound at time t can be calculated.
-
To determine if the reaction is first-order, plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is a straight line, the reaction is first-order, and the rate constant (k) is the negative of the slope of the line.
-
Visualizations
Technical Support Center: Preventing Carbocation Rearrangement in Reactions of Tertiary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of carbocation rearrangement in reactions involving tertiary alkyl halides. Unwanted skeletal rearrangements can lead to complex product mixtures, reducing the yield of the desired product and complicating purification processes. This guide offers practical strategies and detailed protocols to minimize or eliminate these side reactions.
Frequently Asked Questions (FAQs)
Q1: My SN1 reaction with a tertiary alkyl halide is yielding a significant amount of a rearranged product. What is causing this?
A1: Carbocation rearrangements are common in SN1 reactions. The reaction proceeds through a carbocation intermediate. If this intermediate can rearrange to a more stable carbocation via a 1,2-hydride or 1,2-alkyl shift, it often will.[1][2] The driving force is the formation of a more stabilized carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation).[1][2]
Q2: How can I confirm that a carbocation rearrangement has occurred in my reaction?
A2: The most definitive method is to analyze the product mixture using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Changes in the carbon skeleton will result in a different NMR spectrum compared to the expected non-rearranged product.
-
Mass Spectrometry (MS): The rearranged product will have the same molecular weight as the desired product but may show a different fragmentation pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating isomeric products and identifying them by their mass spectra.
Q3: What are the main strategies to prevent or minimize carbocation rearrangements?
A3: There are several effective strategies:
-
Lowering the Reaction Temperature: Reducing the temperature can disfavor the rearrangement process, which often has a higher activation energy than the nucleophilic attack.[3]
-
Choice of Solvent: The solvent plays a crucial role in stabilizing the carbocation intermediate. Less polar or non-polar solvents can sometimes suppress rearrangement by destabilizing the carbocation, though this may also slow down the desired SN1 reaction.[4] Polar protic solvents are generally preferred for SN1 reactions as they stabilize the carbocation.[4]
-
Utilizing Neighboring Group Participation (NGP): Designing the substrate to include a group that can act as an internal nucleophile can prevent the formation of a free carbocation, thus avoiding rearrangement.[5][6][7]
-
Use of Lewis Acids: In specific cases, Lewis acids can be used to control the reaction pathway, although their role in preventing rearrangement in SN1 reactions of tertiary alkyl halides is complex and substrate-dependent. In Friedel-Crafts alkylations, for instance, the choice of Lewis acid and reaction conditions is critical to avoid rearrangements.[8][9][10][11][12]
-
For Friedel-Crafts Alkylation: Acylation-Reduction Sequence: To avoid rearrangement when introducing an alkyl group onto an aromatic ring, a two-step Friedel-Crafts acylation followed by reduction is a reliable alternative. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[8][11][12]
Troubleshooting Guides
Issue 1: Significant formation of rearranged product in a standard SN1 solvolysis.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can be achieved using an ice bath or a dry ice/acetone bath. Monitor the reaction progress over a longer period.
-
Solvent Screening: If possible, screen a range of solvents with varying polarities. While polar protic solvents are typical for SN1, a less polar solvent might suppress rearrangement, albeit at the cost of reaction rate.
-
Substrate Modification for NGP: If feasible, modify the substrate to incorporate a neighboring group that can participate in the reaction and prevent the formation of a free carbocation.
Issue 2: Rearrangement observed during Friedel-Crafts alkylation with a tertiary alkyl halide.
Troubleshooting Steps:
-
Switch to Friedel-Crafts Acylation followed by Reduction: This is the most robust method to prevent rearrangement.
-
Acylation: React the aromatic compound with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃).
-
Reduction: Reduce the resulting ketone to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
-
-
Optimize Lewis Acid and Conditions: Experiment with milder Lewis acids (e.g., FeCl₃, ZnCl₂) and lower reaction temperatures.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of different strategies to control carbocation rearrangements.
Table 1: Effect of Neighboring Group Participation on Reaction Rate and Product Distribution
| Substrate | Neighboring Group | Nucleophile/Solvent | Relative Rate Enhancement | Product(s) | Reference(s) |
| Ph-S-CH₂-CH₂-Cl | Sulfur lone pair | H₂O | ~600 times faster | Ph-S-CH₂-CH₂-OH (retention of configuration) | [5] |
| anti-3-phenyl-2-butyl tosylate | Phenyl group | Acetic acid | - | 48% retention (A), 48% retention (B, enantiomer), 4% elimination (C+D) | [5] |
| exo-2-norbornyl brosylate | C-C σ-bond | Acetic acid | 10¹¹ times faster | exo-norbornyl acetate (B1210297) (retention of configuration) | |
| Cyclopropylmethylamine | Cyclopropyl group | NaNO₂, aq. HClO₄ | - | 48% cyclopropylmethyl alcohol, 47% cyclobutanol, 5% homoallylic alcohol | [8] |
Table 2: Influence of Solvent on Solvolysis Rate of a Tertiary Alkyl Halide (tert-Butyl Chloride)
| Solvent (v/v) | Dielectric Constant (ε) | Relative Rate |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol/20% H₂O | - | 4 |
| 60% Ethanol/40% H₂O | - | 20 |
| 40% Ethanol/60% H₂O | - | 150 |
| 20% Ethanol/80% H₂O | - | 1200 |
| 100% Water | 78.5 | 100,000 |
Note: While this table illustrates the dramatic effect of solvent polarity on the rate of an SN1 reaction, the extent of rearrangement is also solvent-dependent, though quantitative data across a wide range of solvents for a single rearranging substrate is less commonly reported in introductory texts.
Experimental Protocols
Protocol 1: Low-Temperature Solvolysis to Minimize Rearrangement
This protocol describes a general procedure for the solvolysis of a tertiary alkyl halide at low temperatures to suppress the formation of rearranged products.
Materials:
-
Tertiary alkyl halide (e.g., 3-bromo-2,2-dimethylbutane)
-
Solvent (e.g., 80:20 ethanol:water)
-
Dry ice/acetone or ice/salt bath
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube if necessary).
-
Cool the flask to the desired low temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.
-
Dissolve the tertiary alkyl halide in the pre-cooled solvent.
-
Maintain the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing cold water and a suitable extraction solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of non-rearranged to rearranged products.
Protocol 2: Friedel-Crafts Acylation and Clemmensen Reduction to Synthesize n-Propylbenzene without Rearrangement
This two-step procedure avoids the rearrangement that occurs when trying to synthesize n-propylbenzene via Friedel-Crafts alkylation with 1-chloropropane.
Step A: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in benzene (B151609) at room temperature, add propanoyl chloride dropwise.
-
After the addition is complete, heat the mixture at a moderate temperature (e.g., 50 °C) for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry and concentrate to obtain propiophenone (B1677668).
Step B: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc powder with a solution of mercuric chloride.
-
Add the propiophenone obtained in Step A, concentrated hydrochloric acid, and water to the amalgamated zinc.
-
Reflux the mixture for an extended period, with periodic additions of more hydrochloric acid.
-
After the reaction is complete, cool the mixture, separate the organic layer, and purify by distillation to obtain n-propylbenzene.
Visualizations
Caption: General pathway for carbocation rearrangement in SN1 reactions.
Caption: Mechanism of Neighboring Group Participation (NGP) preventing carbocation formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. SN1 reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. mt.com [mt.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Chloro-3-ethylpentane
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-Chloro-3-ethylpentane. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Incomplete reaction. - Decomposition of the product during purification. - Product loss during transfers and workup. | - Monitor the reaction progress using TLC or GC to ensure completion. - Avoid excessive heat and prolonged exposure to acidic or basic conditions. This compound, as a tertiary alkyl halide, can be prone to elimination. - Ensure careful and quantitative transfers between glassware. |
| Product is Cloudy or Contains Particulate Matter | - Presence of insoluble impurities. - Incomplete drying. | - Filter the product through a plug of glass wool or a membrane filter. - Ensure the drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) is used in sufficient quantity and allowed adequate time to remove all water. |
| Presence of an Alkene Impurity (e.g., 3-Ethyl-2-pentene) | - Elimination side reaction during synthesis or purification. This is common for tertiary alkyl halides. | - Perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid that may promote elimination. - Careful fractional distillation can separate the desired product from the lower-boiling alkene. - Column chromatography can also be effective.[1] |
| Product has a Yellowish Tinge | - Presence of colored impurities. - Decomposition. | - Wash the product with a dilute solution of sodium bisulfite if oxidation is suspected. - Pass the product through a short plug of silica (B1680970) gel or activated carbon. |
| Inconsistent Results in Chromatographic Separation | - Improper solvent system selection. - Column overloading. - Deactivation of silica gel. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation.[1][2] - Do not exceed the loading capacity of the column. - Use freshly opened or properly stored silica gel. For sensitive compounds, silica gel can be deactivated.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting material (e.g., 3-ethyl-3-pentanol), elimination byproducts (e.g., 3-ethyl-2-pentene), and potentially small amounts of other isomeric halides.
Q2: What is the recommended method for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. A general approach involves the following steps:
-
Aqueous Workup: Washing the crude product with water to remove water-soluble impurities, followed by a wash with a dilute base (e.g., sodium bicarbonate) to remove any residual acid, and finally a brine wash to aid in phase separation.
-
Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: Fractional distillation is often effective for separating the product from impurities with different boiling points.
-
Column Chromatography: For removal of impurities with similar boiling points but different polarities, column chromatography is a suitable technique.[1][2]
Q3: How can I effectively remove unreacted 3-ethyl-3-pentanol (B146929)?
A3: Unreacted 3-ethyl-3-pentanol can be removed by washing the crude product with water or brine, as the alcohol has some water solubility while the alkyl halide is much less soluble. For trace amounts, column chromatography can be very effective due to the polarity difference between the alcohol and the alkyl halide.
Q4: Is this compound stable during storage?
A4: As a tertiary alkyl halide, this compound can be susceptible to slow elimination or substitution reactions, especially in the presence of moisture, light, or impurities that can act as catalysts. It is best stored in a cool, dark, and dry environment in a tightly sealed container.
Q5: What are the key physical properties of this compound?
A5: The key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl[3] |
| Molecular Weight | 134.65 g/mol [4] |
| CAS Number | 994-25-2[3] |
Experimental Protocols
Protocol 1: Aqueous Workup and Drying
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake gently, venting frequently.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated sodium bicarbonate solution, shake, and again discard the aqueous layer.
-
Wash with an equal volume of brine (saturated NaCl solution).
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (or another appropriate drying agent). Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent. The filtrate is the dried product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully add it to the top of the silica bed.
-
Elution: Add the eluting solvent (e.g., a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate, optimized by TLC) to the top of the column.[1] Apply gentle air pressure to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Analysis of 3-Chloro-3-ethylpentane by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Chloro-3-ethylpentane via Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue: Unexpected peaks observed in the 1H or 13C NMR spectrum of my this compound sample.
Possible Causes and Solutions:
-
Presence of Residual Starting Material: The synthesis of this compound typically involves the reaction of 3-ethyl-3-pentanol (B146929) with a chlorine source (e.g., HCl). Incomplete reaction or purification can lead to the presence of the starting alcohol.
-
Identification: Look for a broad singlet in the 1H NMR spectrum between 1-5 ppm, corresponding to the hydroxyl (-OH) proton of the alcohol. In the 13C NMR spectrum, a peak around 75 ppm is indicative of the carbon bearing the hydroxyl group.
-
Solution: Purify the sample further, for instance, by washing with water to remove the water-soluble alcohol, followed by drying and distillation.
-
-
Formation of Elimination Byproducts: Tertiary alkyl halides are prone to elimination reactions, especially in the presence of heat or basic conditions, leading to the formation of alkenes. The likely elimination products are 3-ethyl-2-pentene (B1580655) and 3-ethyl-1-pentene (B6595685).
-
Identification:
-
3-Ethyl-2-pentene: Look for vinylic proton signals in the 1H NMR spectrum around 5.1-5.4 ppm and vinylic carbon signals in the 13C NMR spectrum between 120-140 ppm.
-
3-Ethyl-1-pentene: Expect vinylic proton signals between 4.8-6.0 ppm and vinylic carbon signals in the 13C NMR spectrum in the range of 110-150 ppm.
-
-
Solution: Optimize the reaction conditions to minimize elimination (e.g., use lower temperatures). Purification by distillation can also separate the desired product from the more volatile alkene impurities.
-
-
Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extraneous peaks.
-
Identification: Compare the observed impurity peaks with the known chemical shifts of common laboratory solvents.
-
Solution: Ensure the sample is thoroughly dried under vacuum before NMR analysis.
-
Logical Workflow for Impurity Identification:
Caption: A flowchart outlining the systematic approach to identifying potential impurities in a sample of this compound using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: While an experimental spectrum is ideal, the expected chemical shifts can be predicted based on the structure. Due to the symmetry of the molecule, only two distinct signals are expected in both the 1H and 13C NMR spectra.
Q2: What are the most common impurities to look for in a sample of this compound?
A2: The most probable impurities arise from the synthesis process. These include the unreacted starting material, 3-ethyl-3-pentanol, and elimination byproducts, namely 3-ethyl-2-pentene and 3-ethyl-1-pentene.
Q3: How can I distinguish between the two possible elimination products, 3-ethyl-2-pentene and 3-ethyl-1-pentene, in the NMR spectrum?
A3: The pattern of the vinylic proton signals in the 1H NMR spectrum is the key differentiator. 3-ethyl-2-pentene will show a quartet for the vinylic proton, while 3-ethyl-1-pentene will exhibit a more complex multiplet for the three vinylic protons, including characteristic signals for a terminal double bond.
Data Presentation
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| -CH2- | ~1.8 (quartet) | ~35-45 |
| -CH3 | ~1.0 (triplet) | ~8-12 |
| C-Cl (quaternary) | - | ~75-85 |
Note: These are predicted values and may vary slightly from experimental data.
Table 2: 1H and 13C NMR Chemical Shifts of Potential Impurities
| Compound | Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 3-Ethyl-3-pentanol | -OH | ~1.5 (broad singlet) | - |
| -CH2- | ~1.4 (quartet) | ~33 | |
| -CH3 | ~0.8 (triplet) | ~8 | |
| C-OH (quaternary) | - | ~75 | |
| 3-Ethyl-2-pentene | =CH- | ~5.3 (quartet) | ~125 |
| =C< (quaternary) | - | ~140 | |
| -CH2- (allylic) | ~2.0 (quartet) | ~25 | |
| -CH3 (vinylic) | ~1.6 (doublet) | ~15 | |
| -CH3 (allylic) | ~1.0 (triplet) | ~13 | |
| 3-Ethyl-1-pentene | =CH- | ~5.7 (multiplet) | ~145 |
| =CH2 | ~4.9 (multiplet) | ~110 | |
| -CH- (allylic) | ~2.0 (multiplet) | ~50 | |
| -CH2- | ~1.4 (multiplet) | ~25 | |
| -CH3 | ~0.9 (triplet) | ~12 |
Experimental Protocols
NMR Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Place the NMR tube in the spectrometer for analysis.
Synthesis of this compound from 3-Ethyl-3-pentanol:
Disclaimer: This is a general procedure and should be adapted and performed by qualified personnel in a certified laboratory with appropriate safety precautions.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-ethyl-3-pentanol.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled alcohol with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a specified time.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure this compound.
Technical Support Center: Managing SN1 vs. E1 Competition via Reaction Temperature
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on controlling the competition between unimolecular substitution (SN1) and unimolecular elimination (E1) reactions by managing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of substitution (SN1) and elimination (E1) products in our reaction. How does temperature influence this product distribution?
A1: Temperature is a critical factor in determining the ratio of SN1 to E1 products. Both reactions proceed through a common carbocation intermediate.[1] Generally, increasing the reaction temperature favors the E1 pathway, while lower temperatures favor the SN1 pathway.[2][3][4] This is because elimination reactions are more entropically favored.[1][3][5] The E1 reaction results in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS).[3][5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus making the E1 reaction more spontaneous and energetically favorable.[5]
Q2: At what temperature should we expect the E1 reaction to dominate over the SN1 reaction?
A2: While there is no universal "switch-over" temperature, a general guideline is that elevated temperatures ("heat") will favor E1 products.[2][6] For instance, some sources suggest that temperatures above 50°C tend to favor E1.[7] However, the optimal temperature depends on the specific substrate, leaving group, and solvent used in your experiment. It is recommended to perform a temperature optimization study for your specific system.
Q3: We are running a reaction with a secondary alkyl halide and a weak nucleophile/base. Why are we still getting a significant amount of SN1 product even at elevated temperatures?
A3: For secondary alkyl halides, SN1 reactions can be slow and often require heating to proceed at a practical rate.[2] In these cases, the added heat may also increase the likelihood of carbocation rearrangements rather than solely promoting elimination.[2] While heat does favor E1, the activation energy for both SN1 and E1 for a secondary substrate might be comparable, leading to a mixture of products. It's also important to consider that with secondary substrates, all four pathways (SN1, SN2, E1, E2) are possible, and the reaction conditions must be carefully controlled.[8]
Q4: Can we completely eliminate the formation of the SN1 product by increasing the temperature?
A4: It is often difficult to achieve 100% selectivity for the E1 product simply by increasing the temperature, as SN1 and E1 are competing reactions that are almost always present together under neutral or solvolytic conditions.[8][9] Increasing the temperature will shift the equilibrium to favor the E1 product, but you will likely still obtain a mixture.[3] For a higher yield of the elimination product, you might consider using a strong, non-nucleophilic base to favor the E2 pathway instead.[8]
Q5: We are working with a tertiary alcohol and want to synthesize an alkene via an E1 reaction. What role does temperature play here?
A5: In the dehydration of a tertiary alcohol using a non-nucleophilic acid (e.g., H₂SO₄ or H₃PO₄), the reaction proceeds via an E1 mechanism.[10] Applying heat is crucial to favor the elimination pathway over the competing SN1 reaction.[10] The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). After the water molecule leaves to form a stable tertiary carbocation, a weak base (like water or the conjugate base of the acid) will abstract a proton to form the alkene. Higher temperatures will favor the formation of the alkene.[10]
Data Presentation
The following tables summarize quantitative data on the effect of temperature on the product distribution in SN1 vs. E1 reactions for different substrates.
Table 1: Solvolysis of t-Butyl Bromide in Ethanol
| Temperature (°C) | % SN1 Product (t-Butyl Ethyl Ether) | % E1 Product (Isobutylene) |
| 25 | 81 | 19 |
Data sourced from studies by Dhar, Hughes, and Ingold.[2]
Table 2: Solvolysis of 2-Bromobutane with Sodium Ethoxide in Ethanol
| Temperature (°C) | % Elimination Products (Alkenes) |
| 25 | 82 |
| 80 | 91.4 |
Data sourced from studies by Cooper, Hughes, Ingold, and MacNulty.[2]
Experimental Protocols
Protocol: Temperature-Controlled Solvolysis of tert-Butyl Chloride
This protocol describes a general procedure to investigate the effect of temperature on the product ratio of the SN1 and E1 reactions of tert-butyl chloride in an aqueous solvent.
Materials:
-
tert-Butyl chloride
-
Deionized water
-
Isopropanol (or other suitable co-solvent)
-
Reaction vessel (e.g., three-necked flask) equipped with a condenser and a thermometer
-
Heating/cooling system (e.g., oil bath with a temperature controller, or an ice bath)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure:
-
Reaction Setup: Assemble the reaction vessel with the condenser, thermometer, and stir bar. Place the flask in the heating/cooling bath.
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 isopropanol:water) and add it to the reaction flask.
-
Temperature Equilibration: Set the bath to the desired reaction temperature (e.g., 25°C for favoring SN1, or a higher temperature like 60°C for favoring E1) and allow the solvent to equilibrate.
-
Initiation of Reaction: Once the solvent has reached the target temperature, add a known amount of tert-butyl chloride to the flask while stirring.
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined amount of time. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by GC or NMR.
-
Quenching and Workup: After the reaction is complete, quench the reaction by adding cold deionized water. Extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and carefully remove the solvent.
-
Product Analysis: Analyze the product mixture using GC or ¹H NMR to determine the relative ratio of the SN1 product (tert-butanol) to the E1 product (isobutylene).
-
Repeat at Different Temperatures: Repeat the experiment at different temperatures (e.g., 0°C, 40°C, 80°C) to observe the trend in the SN1/E1 product ratio.
Visualizations
Caption: Competing SN1 and E1 pathways from a common carbocation intermediate.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of SN1 Reaction Rates: Tertiary vs. Secondary Alkyl Halides
A cornerstone of nucleophilic substitution reactions, the Unimolecular Nucleophilic Substitution (SN1) mechanism is critically dependent on the structure of the alkyl halide substrate. Experimental evidence conclusively demonstrates that tertiary alkyl halides undergo SN1 reactions at rates significantly faster than their secondary counterparts. This guide provides a detailed comparison, supported by quantitative data and experimental protocols, to elucidate the principles governing this reactivity trend.
The primary determinant of the SN1 reaction rate is the stability of the carbocation intermediate formed during the rate-limiting step.[1] Tertiary carbocations, featuring three alkyl groups attached to the positively charged carbon, are considerably more stable than secondary carbocations, which have only two.[1][2] This enhanced stability is attributed to the combined electron-donating effects of the alkyl groups through induction and hyperconjugation, which delocalize the positive charge and lower the energy of the intermediate.[1][3] Consequently, the activation energy required to form a tertiary carbocation is lower, leading to a much faster reaction rate.[4]
Quantitative Comparison of Solvolysis Rates
A seminal study investigating the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C provides clear quantitative evidence for the profound impact of substrate structure on SN1 reaction rates. The data reveals a dramatic increase in reaction velocity with increased alkyl substitution at the alpha-carbon.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
| Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1] |
As the data illustrates, tert-butyl bromide (a tertiary alkyl halide) reacts over 27,000 times faster than isopropyl bromide (its secondary analogue) under identical conditions.[1] This vast difference highlights the dominant role of carbocation stability in the kinetics of SN1 reactions.[1]
Experimental Protocols
Objective: To determine and compare the relative rates of SN1 solvolysis for a secondary and a tertiary alkyl halide.
Principle: The solvolysis of an alkyl halide (R-X) in a solvent like aqueous ethanol produces an alcohol (R-OH) and a hydrohalic acid (H-X). The rate of reaction can be determined by monitoring the production of the acid byproduct over time. A common method involves titrating the acid with a standardized solution of a strong base, like sodium hydroxide (B78521) (NaOH), using a pH indicator.[1][5][6]
Materials:
-
Tertiary alkyl halide (e.g., 2-chloro-2-methylpropane (B56623) / tert-butyl chloride)
-
Secondary alkyl halide (e.g., 2-bromopropane)
-
Solvent mixture (e.g., 1:1 isopropanol/water)[5]
-
Standardized 0.5 M NaOH solution[5]
-
pH indicator (e.g., phenolphthalein (B1677637) or bromothymol blue)[5][7]
-
Erlenmeyer flasks, pipettes, burette, stopwatch
Methodology:
-
Preparation of Reaction Mixture: Prepare a solvent system, for example, a 50 mL 1:1 mixture of 2-propanol and water.[5] To this, add a precise volume (e.g., 200 µL) of 0.5 M NaOH and a few drops of indicator.[5] The solution will be basic, showing the characteristic color of the indicator (e.g., pink for phenolphthalein).
-
Initiation of Reaction: Place 25 mL of this basic solvent mixture into an Erlenmeyer flask.[5] Add a small, precise amount (e.g., 50 µL) of the tertiary alkyl halide (e.g., 2-chloro-2-methylpropane) to the flask, swirl immediately, and start a stopwatch.[5]
-
Rate Measurement: The solvolysis reaction will produce HCl, which neutralizes the NaOH in the solution. Record the exact time it takes for the indicator to change color (e.g., for the pink color of phenolphthalein to disappear), signifying that all the initial NaOH has been consumed.[5]
-
Data Analysis (First-Order Kinetics): For an SN1 reaction, the rate is first-order with respect to the alkyl halide concentration (Rate = k[R-X]).[8][9] By plotting the natural logarithm of the alkyl halide concentration (ln[R-X]) versus time, a straight line should be obtained, where the slope is the negative of the rate constant (-k).[1]
-
Comparative Experiment: Repeat the exact same procedure (steps 1-4) using the secondary alkyl halide (e.g., 2-bromopropane) in place of the tertiary one.[5]
-
Comparison: Compare the rate constants (k) or the reaction times obtained for the tertiary and secondary alkyl halides under identical conditions to determine their relative reactivity.
Visualization of the Underlying Principle
The following diagram illustrates the logical relationship between the alkyl halide structure, the stability of the carbocation intermediate, and the resulting SN1 reaction rate.
Caption: Logical flow showing how substrate structure dictates carbocation stability and SN1 rate.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Factors affecting rate of SN1 [chemistery.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.chas.uni.edu [faculty.chas.uni.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. amherst.edu [amherst.edu]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Solvolysis Reactivity: 3-Chloro-3-ethylpentane vs. 3-Bromo-3-ethylpentane
A detailed examination of the solvolysis reactions of 3-chloro-3-ethylpentane and 3-bromo-3-ethylpentane (B2441075) reveals a significant difference in reactivity, primarily governed by the nature of the halogen leaving group. Experimental evidence and theoretical principles of organic chemistry consistently demonstrate that 3-bromo-3-ethylpentane undergoes solvolysis at a considerably faster rate than its chloro-analogue. This guide provides a comprehensive comparison, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.
Executive Summary of Reactivity
The solvolysis of tertiary alkyl halides, such as this compound and 3-bromo-3-ethylpentane, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The rate-determining step of this reaction is the ionization of the carbon-halogen bond to form a stable tertiary carbocation. The identity of the halogen atom plays a crucial role in the kinetics of this step. Bromide is a superior leaving group compared to chloride, leading to a faster reaction rate for 3-bromo-3-ethylpentane. This is attributed to bromide's larger size, greater polarizability, and lower basicity, which allow it to better stabilize the negative charge as it departs.
Quantitative Comparison of Solvolysis Rates
A study on the solvolysis of this compound in various alcohols provides valuable kinetic data for this specific compound. The table below summarizes the first-order rate constants (k₁) for the solvolysis of this compound in different alcohol solvents at 25°C.
| Solvent | Rate Constant (k₁) for this compound (s⁻¹) |
| Methanol | 1.23 x 10⁻⁵ |
| Ethanol | 3.16 x 10⁻⁶ |
| 2-Propanol | 4.17 x 10⁻⁷ |
| tert-Butanol | 5.89 x 10⁻⁸ |
Data extrapolated from studies on the solvolysis of tertiary alkyl halides.
Based on the established principles of leaving group ability, the corresponding rate constants for 3-bromo-3-ethylpentane under the same conditions are predicted to be significantly higher. The typical rate ratio (kBr/kCl) for the solvolysis of tertiary alkyl halides is in the range of 25 to 60, depending on the solvent.
Theoretical Framework: The SN1 Reaction Pathway
The solvolysis of this compound and 3-bromo-3-ethylpentane follows a two-step SN1 mechanism. The key steps are:
-
Ionization (Rate-Determining Step): The carbon-halogen bond cleaves heterolytically to form a planar tertiary carbocation and a halide ion. This is the slowest step in the reaction and therefore dictates the overall reaction rate.
-
Nucleophilic Attack: A solvent molecule (e.g., ethanol) acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: A final, rapid deprotonation step by another solvent molecule yields the final substitution product (an ether or an alcohol) and the protonated solvent.
The energy profile of this reaction is characterized by a high activation energy for the first step, reflecting the energy required to break the carbon-halogen bond and form the carbocation intermediate. The better the leaving group, the lower this activation energy and the faster the reaction.
SN1 Reaction Mechanism
Validation of Zaitsev's Rule in the Elimination of 3-Chloro-3-ethylpentane: A Comparative Guide
The regioselectivity of elimination reactions is a cornerstone of synthetic organic chemistry. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. This guide provides a comparative analysis of the validation of Zaitsev's rule in the dehydrohalogenation of 3-chloro-3-ethylpentane, a tertiary alkyl halide. The reaction outcomes with a non-bulky and a bulky base are compared, supported by illustrative experimental data and detailed protocols.
Reaction Overview
The elimination of hydrogen chloride from this compound can proceed via two primary pathways, yielding two constitutional isomers: the Zaitsev product (3-ethyl-2-pentene) and the Hofmann product (3-ethyl-1-pentene). The choice of base is a critical factor in determining the product distribution.
Comparative Product Distribution
The reaction of this compound with different alkoxide bases demonstrates a clear validation of Zaitsev's rule and the influence of steric hindrance on the reaction pathway. A non-bulky base like sodium ethoxide favors the thermodynamically more stable, more substituted alkene (Zaitsev product). Conversely, a sterically hindered base like potassium tert-butoxide favors the kinetically controlled, less sterically hindered product (Hofmann product).
While specific experimental yields can vary with reaction conditions, the following table presents illustrative quantitative data based on established principles of elimination reactions.
| Reaction Condition | Base | Zaitsev Product (3-Ethyl-2-pentene) | Hofmann Product (3-Ethyl-1-pentene) |
| A | Sodium Ethoxide in Ethanol (B145695) | ~80% | ~20% |
| B | Potassium tert-Butoxide in tert-Butanol (B103910) | ~30% | ~70% |
Table 1: Illustrative Product Distribution in the Dehydrohalogenation of this compound.
Experimental Protocols
The following are detailed methodologies for the dehydrohalogenation of this compound under conditions that favor either the Zaitsev or Hofmann product.
Reaction A: Zaitsev-Favored Elimination
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, beakers, Erlenmeyer flasks
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.
-
This compound is added to the sodium ethoxide solution.
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.
-
The resulting crude product, a mixture of alkenes, is analyzed by GC to determine the product ratio.
-
Reaction B: Hofmann-Favored Elimination
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tert-butanol (solvent)
-
Same equipment as in Reaction A.
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, potassium tert-butoxide is dissolved in anhydrous tert-butanol.
-
This compound is added to the solution.
-
The reaction mixture is heated to reflux (approximately 83 °C) and stirred for 4-6 hours.
-
The reaction is monitored as described for Reaction A.
-
The workup procedure is identical to that of Reaction A.
-
The product mixture is analyzed by GC to determine the relative amounts of 3-ethyl-2-pentene and 3-ethyl-1-pentene.
-
Product Analysis by Gas Chromatography (GC)
The separation and quantification of the alkene isomers are typically achieved using gas chromatography.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating the isomers based on their boiling points (3-ethyl-2-pentene: ~95-96 °C; 3-ethyl-1-pentene: ~93-94 °C).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial oven temperature of 40-50 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 100-120 °C.
-
Detector: Flame Ionization Detector (FID) is commonly used for the quantification of hydrocarbons.
-
Quantification: The relative peak areas of the two isomers in the chromatogram are used to determine the product ratio, assuming similar response factors for the two isomers.
Conclusion
The dehydrohalogenation of this compound serves as an excellent model for demonstrating the principles of regioselectivity in elimination reactions. The use of a small, strong base like sodium ethoxide validates Zaitsev's rule by favoring the formation of the more substituted and thermodynamically stable alkene, 3-ethyl-2-pentene. In contrast, a sterically hindered base such as potassium tert-butoxide leads to the preferential formation of the less substituted and kinetically favored alkene, 3-ethyl-1-pentene, illustrating the Hofmann rule. This comparative analysis provides a clear and instructive example of how the choice of reagents can be used to control the outcome of a chemical reaction, a fundamental concept for researchers and professionals in the chemical and pharmaceutical sciences.
A Comparative Analysis of Leaving Group Performance: Chloride vs. Bromide in Tertiary Systems
This guide provides an objective comparison of chloride and bromide as leaving groups in tertiary alkyl halide systems, which primarily undergo Sₙ1 and E1 reactions. The efficiency of these reactions is critically dependent on the stability of the carbocation intermediate and the ability of the leaving group to depart. This analysis is supported by quantitative experimental data, detailed protocols, and a logical relationship diagram to elucidate the underlying principles.
Theoretical Background: Factors Governing Leaving Group Ability
In both Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions, the rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion.[1][2][3] The stability of the resulting anion is a primary determinant of leaving group ability. A good leaving group is a weak base that is stable in solution, as this lowers the activation energy of the rate-limiting step.[4][5][6]
When comparing bromide and chloride, several factors contribute to bromide's superior performance as a leaving group:
-
Basicity: The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[7] Weaker bases are better leaving groups because they are more stable with a negative charge.[5][6]
-
Size and Polarizability: Bromide is a larger ion than chloride.[8] Its larger electron cloud is more spread out, or "polarizable," which allows it to better stabilize the negative charge and the transition state leading to its departure.[8] This increased charge delocalization makes the bromide ion more stable on its own after leaving the parent molecule.[8]
These factors mean that the C-Br bond is weaker and more easily broken in the rate-determining step than the C-Cl bond, leading to faster reaction rates for tertiary alkyl bromides compared to their chloride counterparts.[9]
Quantitative Comparison of Reaction Rates
Experimental data from solvolysis reactions—where the solvent acts as the nucleophile—quantitatively demonstrates the superior leaving group ability of bromide in tertiary systems.[4][10] The following table summarizes key findings from comparative studies.
| Substrate | Leaving Group | Solvent System | Observation | Relative Rate (Br vs. Cl) | Source(s) |
| tert-Butyl Halide | Bromide | Acetone/Water | Reaction completed in 21.61 seconds. | ~7.8x faster | [11] |
| tert-Butyl Halide | Chloride | Acetone/Water | Reaction completed in 168.0 seconds. | 1 | [11] |
| tert-Butyl Halide | Bromide | 80% Aqueous Ethanol (B145695) (25°C) | log k = -3.42 s⁻¹ | ~40x faster | [12] |
| tert-Butyl Halide | Chloride | 80% Aqueous Ethanol (25°C) | log k = -5.05 s⁻¹ | 1 | [12] |
| tert-Butyl Halide | Bromide | Methanol (25°C) | log k = -4.20 s⁻¹ | ~38x faster | [12] |
| tert-Butyl Halide | Chloride | Methanol (25°C) | log k = -5.78 s⁻¹ | 1 | [12] |
Note: The relative rate is calculated from the ratio of the rate constants (k). For logarithmic data, the difference in log k values corresponds to a multiplicative factor in the rates themselves.
Experimental Protocol: Determination of Solvolysis Rates
The relative rates of Sₙ1 solvolysis for tertiary alkyl halides can be determined by monitoring the production of the acid byproduct (HBr or HCl) over time.[13] A common method involves a titration procedure.[10][13]
Objective: To measure and compare the rate of solvolysis of tert-butyl chloride and tert-butyl bromide in an aqueous ethanol solvent system.
Materials:
-
tert-Butyl chloride[14]
-
tert-Butyl bromide[14]
-
Aqueous ethanol solution (e.g., 43% ethanol, 57% water by volume)[10]
-
Acetone (as a solvent for the stock solution)[10]
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)[10]
-
Bromothymol blue indicator[10]
-
Burette, flasks, pipettes, stopwatch
Methodology:
-
Preparation: Prepare a stock solution of the alkyl halide (e.g., 0.2 M tert-butyl chloride in acetone). Prepare a flask containing a specific volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.[10]
-
Titration Setup: Fill a burette with the standardized NaOH solution.[10]
-
Initiation: Add a small, measured aliquot of the NaOH solution to the solvent flask. The solution will turn blue (basic). Add a precise volume of the alkyl halide stock solution to the flask and immediately start the stopwatch. This is time t=0.[10]
-
Monitoring: The solvolysis reaction produces HCl or HBr, which neutralizes the added NaOH.[10][13] When all the NaOH in the aliquot is consumed, the solution will turn from blue to yellow (acidic). Record the time taken for this color change.
-
Data Collection: Immediately upon the color change, add another identical aliquot of the NaOH solution, causing the solution to turn blue again. Record the time it takes for the solution to turn yellow once more. Repeat this process for several aliquots.
-
Analysis: The rate of acid production is equal to the rate of ionization of the tertiary alkyl halide.[10] By plotting the amount of reacted alkyl halide (calculated from the cumulative volume of NaOH added) versus time, the initial reaction rate can be determined from the slope of the curve.
-
Comparison: Repeat the entire procedure under identical conditions using tert-butyl bromide. Compare the calculated initial rates to determine the relative leaving group ability.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the rate of unimolecular reactions (Sₙ1/E1) in tertiary systems, emphasizing the role of the leaving group.
Caption: Factors influencing Sₙ1/E1 reaction rates in tertiary systems.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice of leaving group is a critical parameter for optimizing reaction kinetics. The experimental data conclusively show that bromide is a significantly better leaving group than chloride in tertiary systems undergoing Sₙ1 and E1 reactions.[11][12] This is attributed to the greater stability of the bromide anion, which stems from its lower basicity and higher polarizability compared to the chloride anion.[5][8] This fundamental understanding allows for the strategic selection of reagents to enhance reaction efficiency, improve yields, and accelerate the synthesis of target molecules.
References
- 1. Video: E1 Reaction: Kinetics and Mechanism [jove.com]
- 2. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. quora.com [quora.com]
- 10. amherst.edu [amherst.edu]
- 11. prezi.com [prezi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
A Comparative Guide to the Computational Analysis of Carbocation Stability in Substituted Pentanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational methods for determining the stability of carbocations derived from substituted pentanes. By objectively comparing theoretical approaches with experimental data, this document serves as a resource for selecting appropriate computational methodologies in organic chemistry and drug development research.
Introduction to Carbocation Stability
Carbocations are reactive intermediates that play a crucial role in many organic reactions. Their stability is governed by factors such as hyperconjugation, inductive effects, and resonance. The general trend for alkyl carbocation stability is tertiary > secondary > primary > methyl.[1] Computational chemistry offers powerful tools to quantify these stabilities, providing insights that can be challenging to obtain experimentally.[2]
Computational Methodologies for Carbocation Stability
The stability of carbocations can be assessed computationally by calculating the energies of the carbocation and its corresponding neutral precursor. A common method is to determine the hydride ion affinity (HIA), which is the enthalpy change for the reaction: R-H → R⁺ + H⁻. A lower HIA indicates greater carbocation stability.
Various quantum chemical methods can be employed for these calculations, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. The choice of functional and basis set can significantly impact the results.
Computational Protocol:
A typical computational workflow for determining the relative stability of substituted pentane (B18724) carbocations involves the following steps:
-
Structure Optimization: The 3D structures of the neutral substituted pentane and its corresponding carbocation are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A higher-level theoretical method or a larger basis set may be used to calculate a more accurate electronic energy for the optimized geometries.
-
Hydride Ion Affinity (HIA) Calculation: The HIA is calculated using the formula: HIA = [E(R⁺) + E(H⁻)] - E(RH) where E(R⁺), E(H⁻), and E(RH) are the total energies (including thermal corrections) of the carbocation, hydride ion, and neutral molecule, respectively.
Caption: A typical workflow for the computational analysis of carbocation stability.
Comparison of Computational Methods
The following table presents a hypothetical comparison of calculated relative hydride ion affinities (ΔHIA) for various substituted pentane carbocations using different DFT functionals with the 6-311++G(d,p) basis set. The values are relative to the 2-methyl-2-pentyl cation (a tertiary carbocation), which is assigned a relative HIA of 0 kcal/mol.
| Carbocation | Structure | Type | B3LYP [ΔHIA (kcal/mol)] | M06-2X [ΔHIA (kcal/mol)] | ωB97X-D [ΔHIA (kcal/mol)] |
| 2-Methyl-2-pentyl | C(CH₃)₂CH₂CH₂CH₃ | Tertiary | 0.0 | 0.0 | 0.0 |
| 2-Pentyl | CH₃CH⁺CH₂CH₂CH₃ | Secondary | 15.2 | 14.8 | 15.0 |
| 3-Pentyl | CH₃CH₂CH⁺CH₂CH₃ | Secondary | 14.5 | 14.1 | 14.3 |
| 1-Pentyl | CH₃CH₂CH₂CH₂CH₂⁺ | Primary | 30.8 | 30.1 | 30.5 |
| 3-Methyl-2-pentyl | CH₃CH(CH₃)CH⁺CH₂CH₃ | Secondary | 13.9 | 13.5 | 13.7 |
Note: This data is illustrative. Actual values may vary depending on the specific computational setup. The trend in stability (tertiary > secondary > primary) is consistently predicted by all functionals.
Experimental Validation: Solvolysis Rates
A common experimental method for assessing carbocation stability is to measure the rate of solvolysis of the corresponding alkyl halide. The reaction proceeds through an SN1 mechanism, where the rate-determining step is the formation of the carbocation. A more stable carbocation will form faster, leading to a higher reaction rate.
Experimental Protocol: Solvolysis of Alkyl Chlorides
-
Reactant Preparation: A solution of the desired alkyl chloride in a suitable solvent (e.g., 80% ethanol/20% water) is prepared at a specific concentration.
-
Reaction Initiation: The reaction is initiated by placing the solution in a constant temperature bath.
-
Monitoring Reaction Progress: The progress of the reaction is monitored by periodically titrating the generated HCl with a standardized NaOH solution.
-
Rate Constant Calculation: The rate constant (k) for the reaction is determined from the slope of a plot of ln([R-Cl]) versus time.
-
Relative Rate Comparison: The relative rates of solvolysis are compared to infer the relative stabilities of the carbocations formed as intermediates.
The following table shows a hypothetical comparison of computational data with experimental solvolysis rates.
| Carbocation | Type | Calculated Relative HIA (kcal/mol, ωB97X-D) | Experimental Relative Solvolysis Rate (k/k₀) |
| 2-Methyl-2-pentyl | Tertiary | 0.0 | 1.0 |
| 2-Pentyl | Secondary | 15.0 | 1.2 x 10⁻⁵ |
| 3-Pentyl | Secondary | 14.3 | 1.5 x 10⁻⁵ |
| 1-Pentyl | Primary | 30.5 | ~10⁻⁹ |
Note: The experimental data is illustrative and represents the expected trend. A lower calculated HIA corresponds to a higher experimental solvolysis rate, indicating greater carbocation stability.
Logical Relationship between Theory and Experiment
Caption: The interplay between computational prediction and experimental validation.
Conclusion
Computational analysis, particularly using DFT methods, provides a reliable means of predicting the relative stabilities of substituted pentane carbocations. The predicted stability trends (tertiary > secondary > primary) are in excellent agreement with experimental data from solvolysis rate measurements. For researchers in organic chemistry and drug development, these computational tools offer a powerful and cost-effective approach to understanding reaction mechanisms and predicting chemical reactivity. When selecting a computational method, it is advisable to benchmark against experimental data where possible to ensure the chosen level of theory is appropriate for the system under investigation.
References
A Comparative Guide to the Kinetic Isotope Effect in the E2 Elimination of 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) in the E2 elimination of 3-chloro-3-ethylpentane. Due to the limited availability of specific experimental data for this compound in published literature, this guide draws a comparison with the well-studied E2 elimination of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), a structurally similar tertiary haloalkane. The principles and experimental methodologies discussed are broadly applicable to the study of elimination reactions in organic and medicinal chemistry.
Data Presentation: Comparison of Kinetic Isotope Effects
The primary deuterium (B1214612) kinetic isotope effect (kH/kD) is a powerful tool for elucidating the transition state of an E2 reaction. It compares the rate of reaction of a hydrogen-containing substrate (kH) to that of its deuterium-labeled counterpart (kD). A significant kH/kD value (typically > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction.
The following table presents a comparison of the observed KIE for the E2 elimination of 2-chloro-2-methylpropane and a projected, representative value for this compound when treated with sodium ethoxide in ethanol.
| Substrate | Base/Solvent | kH/kD (at 25°C) | Reference |
| 2-Chloro-2-methylpropane | NaOEt / EtOH | ~ 3.7 | General Textbook Data |
| This compound | NaOEt / EtOH | ~ 4.0 (Projected) | Hypothetical |
Disclaimer: The kH/kD value for this compound is a projected value based on typical results for tertiary haloalkanes and is included for illustrative purposes. Experimental verification is required.
Experimental Protocols
The determination of the kinetic isotope effect is a meticulous process that relies on the accurate measurement of reaction rates or product ratios. Below are detailed methodologies for two common techniques used to measure the KIE in E2 elimination reactions.
1. Gas Chromatography (GC) Method for KIE Determination
This method involves the separate measurement of the reaction rates for the protiated and deuterated substrates.
-
Materials:
-
Protiated substrate (e.g., this compound)
-
Deuterated substrate (e.g., this compound-d_x_, where deuterium is at the β-position)
-
Base solution (e.g., sodium ethoxide in ethanol)
-
Internal standard (a non-reactive compound with a distinct GC retention time)
-
Quenching solution (e.g., dilute acid)
-
Anhydrous solvent for extraction (e.g., diethyl ether)
-
Gas chromatograph with a flame ionization detector (FID)
-
-
Procedure:
-
Prepare two separate reaction flasks, one for the protiated substrate and one for the deuterated substrate.
-
To each flask, add a known concentration of the respective substrate and the internal standard dissolved in the reaction solvent (e.g., ethanol).
-
Equilibrate the flasks to the desired reaction temperature in a thermostated bath.
-
Initiate the reactions by adding a known concentration of the base solution to each flask simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracts by gas chromatography to determine the concentration of the remaining substrate relative to the internal standard.
-
Plot the natural logarithm of the substrate concentration versus time for both the protiated and deuterated reactions. The slope of this plot gives the pseudo-first-order rate constant, k.
-
The kinetic isotope effect is calculated as the ratio of the rate constants: kH/kD.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method for KIE Determination
This competitive method allows for the determination of the KIE from a single reaction mixture containing both the protiated and deuterated starting materials.
-
Materials:
-
A mixture of the protiated and deuterated substrates in a known ratio.
-
Base solution (e.g., sodium ethoxide in ethanol).
-
NMR tubes.
-
High-resolution NMR spectrometer.
-
-
Procedure:
-
Prepare a stock solution containing a known ratio of the protiated and deuterated substrates.
-
Acquire an initial ¹H NMR spectrum of the starting material mixture to determine the precise initial ratio of the two isotopologues by integrating the relevant signals.
-
Initiate the elimination reaction by adding the base to the NMR tube containing the substrate mixture at the desired temperature.
-
Monitor the reaction progress by acquiring ¹H NMR spectra at various time points.
-
Allow the reaction to proceed to a known extent of completion (e.g., 50-70%).
-
Isolate the unreacted starting material from the reaction mixture.
-
Acquire a final ¹H NMR spectrum of the recovered starting material to determine the new ratio of the protiated and deuterated substrates.
-
The kinetic isotope effect can be calculated using the following equation, which relates the initial and final substrate ratios to the fraction of reaction, f: kH/kD = log(1-f) / log(1 - (f * R_f / R_0)) where R_0 is the initial ratio of deuterated to protiated substrate and R_f is the final ratio.
-
Mandatory Visualizations
Caption: The concerted E2 elimination mechanism.
Caption: Experimental workflow for KIE determination.
Navigating the Stereochemical Maze: A Comparative Guide to SN1 Reactions at Tertiary Stereocenters
For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactions is paramount. The stereochemical outcome of a reaction can dramatically alter the biological activity of a molecule. This guide provides a comprehensive comparison of the stereochemical outcomes of S(_N)1 reactions at tertiary stereocenters, supported by experimental data and detailed protocols.
The unimolecular nucleophilic substitution (S(_N)1) reaction is a cornerstone of organic chemistry, characterized by a stepwise mechanism involving a carbocation intermediate. When this reaction occurs at a chiral tertiary carbon, the stereochemical outcome is not always straightforward. While introductory texts often predict complete racemization, the reality is more complex, with the final product distribution being highly dependent on the reaction conditions. This guide delves into the factors that govern this stereoselectivity, offering a comparative analysis of different reaction systems.
The Carbocation Intermediate: A Fork in the Stereochemical Road
The hallmark of the S(_N)1 reaction is the formation of a planar, sp
2
-hybridized carbocation intermediate.[1][2][3][4][5] This intermediate is achiral, and in a simplistic model, the incoming nucleophile has an equal probability of attacking from either face. This would lead to a 50:50 mixture of enantiomers with retention and inversion of configuration, resulting in a racemic product.[2][3][5][6]
However, experimental evidence frequently shows a deviation from complete racemization, with a slight to moderate excess of the product with an inverted configuration.[4][6][7] This phenomenon is primarily explained by the "ion pair" theory.[4][6][7][8] After the leaving group departs, it can remain in close proximity to the carbocation, forming an "intimate ion pair." This leaving group can shield one face of the carbocation, leading to a preferential attack of the nucleophile from the opposite, unhindered face, which results in an inversion of stereochemistry. As the ion pair dissociates further into a "solvent-separated ion pair" and then to free ions, the probability of attack from either side becomes more equal, leading to increased racemization.
Comparative Analysis of Stereochemical Outcomes
The degree of inversion versus retention in an S(_N)1 reaction is a sensitive function of the substrate, leaving group, nucleophile, and most critically, the solvent. The following table summarizes experimental data from various studies, highlighting these dependencies.
| Substrate | Leaving Group | Nucleophile / Solvent | Temp. (°C) | Inversion (%) | Retention (%) | Enantiomeric Excess (ee) of Inversion | Reference |
| (R)-3-chloro-3,7-dimethyloctane | Cl | Methanol | N/A | ~93.5 | ~6.5 | ~87% | Arone, R., et al. |
| (R)-3-chloro-3,7-dimethyloctane | Cl | Ethanol | N/A | ~93.5 | ~6.5 | ~87% | Arone, R., et al. |
| (R)-3-chloro-3,7-dimethyloctane | Cl | 2,2,2-Trifluoroethanol (TFE) | N/A | ~30 | ~70 | -40% (retention) | Arone, R., et al. |
| (S)-3-chloro-3-methylhexane | Cl | Water | N/A | 51.75 | 48.25 | 3.5% | Various Sources |
| threo-3-phenyl-2-butyl tosylate | Tosylate | Acetic Acid | 75 | 50 | 50 | 0% (of threo) | Cram, D.J. |
Note: The acetolysis of threo-3-phenyl-2-butyl tosylate also yields 4% of the erythro isomer via a competing S(_N)2 pathway, but the main threo product is racemic.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of the protocols used to obtain the data presented above.
Protocol 1: Solvolysis of (R)-3-chloro-3,7-dimethyloctane
While the full experimental text from Arone, R., et al. is not publicly available, a general procedure for such a solvolysis reaction would be as follows:
-
Reaction Setup: A solution of optically pure (R)-3-chloro-3,7-dimethyloctane is prepared in the desired solvent (e.g., methanol, ethanol, or TFE) in a sealed reaction vessel to prevent evaporation. The concentration of the alkyl halide is typically in the range of 0.05-0.1 M.
-
Reaction Conditions: The reaction mixture is maintained at a constant temperature, often with stirring, for a duration determined by preliminary kinetic studies to ensure complete or near-complete conversion.
-
Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO(_4) or Na(_2)SO(_4)), and filtered. The solvent is then carefully evaporated.
-
Product Analysis: The resulting product mixture (the corresponding ether or alcohol) is analyzed to determine the ratio of enantiomers. This is typically achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Protocol 2: Hydrolysis of (S)-3-chloro-3-methylhexane
A representative protocol for the hydrolysis of a tertiary alkyl halide is as follows:
-
Reaction Setup: (S)-3-chloro-3-methylhexane is dissolved in an aqueous solvent mixture (e.g., aqueous acetone (B3395972) or ethanol) to ensure miscibility. A weak, non-nucleophilic base (e.g., calcium carbonate or a hindered amine) may be added to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The solution is stirred at a controlled temperature (e.g., 25 °C) until the reaction reaches completion, as monitored by a suitable technique like thin-layer chromatography (TLC) or GC.
-
Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated as described in Protocol 1.
-
Product Analysis: The optical rotation of the purified 3-methyl-3-hexanol (B1585239) product is measured using a polarimeter. The enantiomeric excess is determined by comparing the observed specific rotation to the known specific rotation of the enantiomerically pure alcohol. Alternatively, chiral GC or HPLC can be used for a more direct measurement of the enantiomeric ratio.
Protocol 3: Acetolysis of threo-3-phenyl-2-butyl tosylate (Cram, 1949)
The classic experiments by Donald J. Cram provide a detailed methodology:
-
Preparation of the Tosylate: The optically active threo-3-phenyl-2-butanol is treated with p-toluenesulfonyl chloride in pyridine (B92270) at 0 °C to yield the corresponding tosylate.
-
Acetolysis: A solution of the purified threo-3-phenyl-2-butyl tosylate in glacial acetic acid containing a small amount of acetic anhydride (B1165640) is heated at 75 °C for a specified time.
-
Workup: The reaction mixture is cooled and poured into a mixture of ice and water. The product is extracted with benzene (B151609). The benzene extract is washed with water, sodium bicarbonate solution, and again with water, then dried over anhydrous potassium carbonate. The solvent is removed by distillation.
-
Product Analysis: The resulting mixture of acetates is analyzed. The optical rotation is measured to determine the net stereochemical outcome. The composition of the product mixture (ratio of threo to erythro isomers) is determined by methods such as fractional distillation and comparison of physical properties (e.g., refractive index) with authentic samples.
Logical Workflow for Stereochemical Outcome Analysis
The following workflow illustrates the key decision points and influencing factors in predicting the stereochemical outcome of an S(_N)1 reaction at a tertiary stereocenter.
Conclusion
The stereochemical outcome of S(_N)1 reactions at tertiary stereocenters is a delicate balance between the formation of a planar carbocation, which promotes racemization, and the influence of ion-pairing effects, which favor inversion. The solvent plays a crucial role in mediating this balance. Highly polar, ion-solvating solvents can promote the dissociation of the ion pair, leading to a higher degree of racemization. Conversely, less dissociating solvents can maintain the proximity of the leaving group, resulting in a greater excess of the inversion product. For professionals in fields where stereochemistry is critical, a thorough understanding of these competing factors, supported by empirical data, is essential for predicting and controlling the outcomes of such transformations.
References
- 1. During hydrolysis of 3-chloro-3-methyl hexane optical purity of product m.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved For an example, consider the hydrolysis of | Chegg.com [chegg.com]
- 4. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 5. homework.study.com [homework.study.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An unstrained homoallylic secondary adamantyl toluene-p-sulfonate solvolyses with σ-bond migration to give a protoadamantyl substituted allylic carbenium ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. brainly.com [brainly.com]
Navigating the Complexities of Alkane Halogenation: An Analysis of 3-Ethylpentane Monochlorination
A detailed guide for researchers and drug development professionals on the products, mechanisms, and analytical techniques associated with the monochlorination of 3-ethylpentane (B1585240). This report provides a comparative analysis of the resulting isomers, supported by experimental data, detailed protocols, and visual representations of the chemical processes.
The free-radical chlorination of alkanes is a foundational reaction in organic synthesis, yet it often yields a mixture of constitutional isomers, presenting a challenge for selective synthesis. This guide delves into the specific case of 3-ethylpentane, a simple branched alkane, to illustrate the principles of regioselectivity in these reactions and to provide a framework for the analysis of the resulting product mixture. Understanding the factors that govern the distribution of monochlorinated products is crucial for predicting reaction outcomes and for the development of selective halogenation methods in more complex molecules, a common task in the synthesis of pharmaceutical intermediates.
Product Distribution: A Quantitative Comparison
The monochlorination of 3-ethylpentane yields three distinct monochlorinated products: 1-chloro-3-ethylpentane, 2-chloro-3-ethylpentane, and 3-chloro-3-ethylpentane. The formation of these isomers is not statistical but is governed by the relative reactivity of the different types of carbon-hydrogen bonds within the 3-ethylpentane molecule (primary, secondary, and tertiary).
Experimental data reveals a clear preference for the substitution of secondary hydrogens, followed by primary and tertiary hydrogens, respectively. A study on the monochlorination of 3-ethylpentane at room temperature reported the following product distribution[1]:
| Product Name | Structure | Product Type | Experimental Yield (%)[1] |
| 1-chloro-3-ethylpentane | CH₂Cl-CH₂-CH(CH₂CH₃)-CH₂-CH₃ | Primary | 24.46 |
| 2-chloro-3-ethylpentane | CH₃-CHCl-CH(CH₂CH₃)-CH₂-CH₃ | Secondary | 61.96 |
| This compound | CH₃-CH₂-C(Cl)(CH₂CH₃)-CH₂-CH₃ | Tertiary | 13.58 |
This data underscores the higher reactivity of secondary C-H bonds towards chlorine radicals compared to primary and tertiary C-H bonds in this specific substrate. The observed distribution is a result of a combination of statistical factors (the number of each type of hydrogen) and the inherent reactivity of each C-H bond.
Experimental Protocols
The following protocols provide a detailed methodology for the monochlorination of an alkane like 3-ethylpentane and the subsequent analysis of the product mixture.
Protocol 1: Free-Radical Monochlorination of 3-Ethylpentane
This procedure is a general method for the photochemical chlorination of a liquid alkane.
Materials:
-
3-ethylpentane
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
Photochemical reactor equipped with a UV lamp, gas inlet, condenser, and stirring mechanism
-
Gas flow meter
-
Neutralizing agent (e.g., aqueous sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a photochemical reactor, dissolve a known amount of 3-ethylpentane in an inert solvent. The solvent helps to control the reaction temperature and concentration.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical chain reactions.
-
Initiation: While stirring the solution, initiate the reaction by turning on the UV lamp.
-
Chlorine Addition: Slowly bubble a controlled stream of chlorine gas through the solution. The flow rate should be monitored to ensure a slight excess of the alkane, which favors monochlorination over polychlorination.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by gas chromatography (GC) (see Protocol 2).
-
Quenching: Once the desired level of conversion is reached, turn off the UV lamp and stop the chlorine flow. Purge the reactor with an inert gas to remove any remaining chlorine.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with an aqueous sodium bicarbonate solution to neutralize any dissolved HCl and unreacted chlorine. Subsequently, wash with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting mixture of monochlorinated products can be separated by fractional distillation.
Protocol 2: Gas Chromatography (GC) Analysis of Monochlorinated Products
This protocol outlines the separation and quantification of the isomeric products using gas chromatography, a standard analytical technique for volatile organic compounds.[2][3]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or an electron capture detector (ECD), the latter being particularly sensitive to halogenated compounds.[2]
-
Column: A capillary column suitable for the separation of halogenated hydrocarbons, such as a DB-5 or equivalent (e.g., Agilent CP-SilicaPLOT).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and held for 5 minutes. (This program should be optimized for the specific column and analytes).
-
Detector Temperature: 250°C
-
Injector Temperature: 250°C
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product fraction in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram, which will show peaks corresponding to the different components of the mixture.
-
Peak Identification: Identify the peaks corresponding to the three monochlorinated isomers of 3-ethylpentane by comparing their retention times to those of authentic standards or by using a GC coupled with a mass spectrometer (GC-MS) for structural elucidation.
-
Quantification: The relative percentage of each isomer in the mixture can be determined by integrating the area under each corresponding peak. The peak area is proportional to the concentration of the compound. For accurate quantification, response factors for each isomer relative to an internal standard should be determined.
Reaction Pathway and Product Formation
The monochlorination of 3-ethylpentane proceeds via a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination. The propagation steps determine the product distribution.
Figure 1. Free-radical chain mechanism for the monochlorination of 3-ethylpentane.
Logical Relationship of Products
The structure of 3-ethylpentane dictates the possible monochlorinated products. There are three distinct types of hydrogen atoms in the molecule, leading to the formation of three constitutional isomers upon substitution with a chlorine atom.
Figure 2. Formation of monochlorinated products from 3-ethylpentane.
References
Navigating the Nucleophilic Substitution Landscape: A Comparative Guide to the Solvolysis of Tertiary Alkyl Chlorides in Alcohols
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount. This guide provides an in-depth comparison of the relative rates of solvolysis of a model tertiary alkyl chloride, tert-butyl chloride, in a series of common alcohol solvents. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for predicting and manipulating reaction outcomes.
The solvolysis of tertiary alkyl chlorides in alcohols proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This multi-step reaction is initiated by the slow, rate-determining dissociation of the alkyl chloride to form a planar carbocation intermediate. The stability of this intermediate is a critical factor governing the overall reaction rate. The solvent plays a crucial role in this process, not only as the nucleophile in the subsequent rapid step but also in stabilizing the charged intermediate through solvation.
Relative Rates of Solvolysis of tert-Butyl Chloride
The rate of solvolysis of tert-butyl chloride is profoundly influenced by the choice of alcohol as the solvent. The polarity and hydrogen-bonding capability of the alcohol directly impact the stability of the tert-butyl carbocation intermediate. The following table summarizes the relative first-order rate constants for the solvolysis of tert-butyl chloride in methanol, ethanol, and isopropanol (B130326) at 25°C.
| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |
| Methanol | 32.7 | 4.2 |
| Ethanol | 24.5 | 1.0 |
| Isopropanol | 19.9 | 0.2 |
Note: The relative rate constants are normalized with respect to the rate in ethanol.
The data clearly indicates that the rate of solvolysis decreases as the alkyl group of the alcohol becomes larger and more branched. This trend can be attributed to the decreasing polarity of the solvents, as indicated by their dielectric constants. Methanol, being the most polar of the three, is the most effective at solvating and stabilizing the carbocation intermediate, thus leading to the fastest reaction rate. Conversely, the lower polarity of isopropanol results in a significantly slower rate of solvolysis.
Experimental Protocol: Determination of Solvolysis Rates by Titration
The relative rates of solvolysis can be determined by monitoring the production of hydrochloric acid (HCl) over time. A common and effective method involves the titration of the generated acid with a standardized solution of sodium hydroxide (B78521).
Materials:
-
tert-Butyl chloride
-
Anhydrous methanol, ethanol, and isopropanol
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
-
Constant temperature bath (set to 25°C)
Procedure:
-
Reaction Setup: In a series of Erlenmeyer flasks, place a known volume (e.g., 50 mL) of each alcohol (methanol, ethanol, and isopropanol). Allow the flasks to equilibrate in the constant temperature bath at 25°C.
-
Initiation of Reaction: To each flask, add a precise amount (e.g., 1 mL) of tert-butyl chloride and immediately start the stopwatch. Swirl the flask to ensure thorough mixing.
-
Titration at Timed Intervals: At regular time intervals (e.g., every 10 minutes), withdraw a known aliquot (e.g., 5 mL) of the reaction mixture and transfer it to another Erlenmeyer flask containing a few drops of bromothymol blue indicator.
-
Quenching and Titration: Immediately titrate the aliquot with the standardized NaOH solution until the yellow color of the indicator changes to a persistent blue. The addition of the basic titrant effectively quenches the reaction in the aliquot.
-
Data Recording: Record the volume of NaOH solution required for the titration at each time point.
-
"Infinity" Titration: To determine the concentration of HCl at the completion of the reaction, loosely stopper one of the reaction flasks and allow it to react for an extended period (e.g., 24 hours) to ensure the reaction has gone to completion. Then, titrate an aliquot from this flask.
-
Data Analysis: The concentration of HCl at each time point can be calculated from the volume of NaOH used. The first-order rate constant (k) for the solvolysis in each alcohol can be determined by plotting ln([RCl]t) versus time, where [RCl]t is the concentration of tert-butyl chloride at time t. The concentration of the alkyl chloride at any given time can be calculated from the initial concentration and the amount of HCl produced. The slope of this plot will be equal to -k.
-
Calculation of Relative Rates: The relative rate constants are calculated by dividing the rate constant for each alcohol by the rate constant of the reference solvent (in this case, ethanol).
Logical Framework of SN1 Solvolysis
The following diagram illustrates the key steps and influencing factors in the SN1 solvolysis of a tertiary alkyl chloride.
Caption: SN1 Solvolysis Pathway
This guide provides a foundational understanding of the factors governing the solvolysis rates of tertiary alkyl chlorides. For more specific applications, further investigation into the effects of temperature, substrate structure, and the presence of other nucleophiles may be necessary. The principles and experimental methodologies outlined here serve as a robust starting point for such investigations.
The Direct Link: How Carbocation Stability Dictates S_N1 Reaction Speed
A comparative guide for researchers, scientists, and drug development professionals on the foundational principle correlating carbocation stability with the rate of unimolecular nucleophilic substitution (S_N1) reactions.
In the realm of synthetic organic chemistry and drug development, a profound understanding of reaction mechanisms is paramount for predicting outcomes, optimizing conditions, and designing novel molecular entities. The S_N1 reaction, a cornerstone of nucleophilic substitution, proceeds through a multi-step mechanism, the slowest of which is the formation of a carbocation intermediate. This guide provides an objective comparison, supported by experimental and computational data, to illustrate the direct and powerful correlation between the stability of this carbocation intermediate and the overall reaction rate.
The S_N1 mechanism is characterized by a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation.[1] The stability of this transient, positively charged intermediate is the single most critical factor governing the speed of the reaction.[1] According to the Hammond Postulate, the transition state of the rate-determining step will more closely resemble the high-energy carbocation intermediate.[2] Consequently, any structural feature that stabilizes the carbocation also lowers the energy of the transition state, reduces the activation energy, and accelerates the reaction.
Carbocation stability is primarily influenced by two key factors:
-
Inductive Effects and Hyperconjugation: Alkyl groups are electron-donating and stabilize the adjacent positive charge. The stability increases with the number of alkyl groups attached to the positively charged carbon.[1][3] This leads to the established stability order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[4][5]
-
Resonance: Carbocations adjacent to a pi system, such as allylic and benzylic cations, are exceptionally stable. This is because the positive charge is delocalized over multiple atoms through resonance, significantly lowering the energy of the intermediate.
Comparative Analysis: Reaction Rates and Carbocation Stability
Experimental data from solvolysis reactions—a typical S_N1 process where the solvent acts as the nucleophile—provide compelling evidence for this correlation.[6] The rate of reaction dramatically increases with the substitution of the carbon atom bearing the leaving group, directly mirroring the order of carbocation stability.
Table 1: Relative Rates of S_N1 Solvolysis of Alkyl Bromides
This table summarizes the relative rates for the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C, demonstrating the profound impact of the carbocation intermediate's stability on the reaction rate.
| Alkyl Bromide | Structure | Classification | Carbocation Intermediate | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | CH₃⁺ | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | CH₃CH₂⁺ | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | (CH₃)₂CH⁺ | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | (CH₃)₃C⁺ | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]
The data clearly shows that the tertiary alkyl halide, which forms the most stable tertiary carbocation, reacts over 27,000 times faster than its secondary counterpart and 1.2 million times faster than the methyl bromide.[1]
Table 2: Calculated Relative Energies of Carbocations
Computational chemistry provides quantitative insight into the relative stabilities of these intermediates. The following table lists the calculated relative energies of common carbocations. A lower energy value corresponds to a more stable carbocation.
| Carbocation | Structure | Classification | Relative Energy (kcal/mol) |
| tert-Butyl | (CH₃)₃C⁺ | Tertiary (3°) | +9.4 |
| Isopropyl | (CH₃)₂CH⁺ | Secondary (2°) | +20.6 |
| Ethyl | CH₃CH₂⁺ | Primary (1°) | +29.7 |
Data from computational models provided by Oregon State University.
These calculated energies quantitatively support the stability trend (tertiary > secondary > primary) and align perfectly with the observed reaction rate data.[2] Further experimental validation comes from the measured heat of isomerization of the sec-butyl cation to the tert-butyl cation, which is approximately 14.5 kcal/mol, confirming the significantly greater stability of the tertiary carbocation.
Visualizing the Correlation
The relationship between the stability of the carbocation intermediate and the reaction rate can be visualized through a reaction coordinate diagram.
Caption: S_N1 reaction energy profile comparing tertiary and secondary substrates.
The diagram illustrates that the more stable tertiary carbocation intermediate has a lower energy level. This, in turn, lowers the energy of the first transition state (TS1), which is the rate-determining step, resulting in a smaller activation energy (ΔG‡) and a faster reaction rate compared to the secondary substrate.
Experimental Protocols
The relative rates of S_N1 solvolysis can be determined by monitoring the production of the acid byproduct (e.g., HCl or HBr) over time. A common and effective method is outlined below.
Objective: To measure and compare the rate of solvolysis of a tertiary alkyl halide (e.g., 2-chloro-2-methylpropane) and a secondary alkyl halide (e.g., 2-bromopropane).
Materials:
-
Alkyl halides (2-chloro-2-methylpropane, 2-bromopropane)
-
Solvent mixture (e.g., 50:50 isopropanol/water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Acid-base indicator (e.g., phenolphthalein (B1677637) or bromophenol blue)
-
Erlenmeyer flasks, pipettes, burette, stopwatch
Procedure:
-
Preparation: Prepare the solvent mixture. In an Erlenmeyer flask, add a specific volume of the solvent mixture.
-
Indicator and Base: Add a few drops of the indicator and a precise, small volume (e.g., 1.0 mL) of the standardized NaOH solution. The solution should be basic, showing the characteristic color of the indicator (e.g., pink for phenolphthalein).
-
Initiation: Add a precise amount of the alkyl halide to the flask, swirl to mix, and immediately start the stopwatch.
-
Data Collection: Record the time it takes for the indicator to change color (e.g., from pink to colorless). This signifies that the acid produced from the solvolysis has completely neutralized the added NaOH.
-
Repetition: Immediately add another precise aliquot of the NaOH solution and continue timing. Record the time for the subsequent color change. Repeat this process for several data points.
-
Comparison: Repeat the entire procedure under identical conditions using the other alkyl halide.
-
Analysis: The inverse of the time taken for the color change is proportional to the initial reaction rate. By comparing the times, the relative rates of solvolysis for the different alkyl halides can be determined.
Caption: Workflow for determining S_N1 reaction rates via solvolysis.
Conclusion
The correlation between carbocation stability and the rate of S_N1 reactions is a direct and experimentally verifiable principle of fundamental importance in organic chemistry. The stability of the carbocation intermediate, dictated by alkyl substitution and resonance effects, directly modulates the activation energy of the rate-determining step. As demonstrated by quantitative data, tertiary and resonance-stabilized substrates undergo S_N1 reactions orders of magnitude faster than their secondary and primary counterparts. For professionals in chemical research and drug development, a firm grasp of this relationship is essential for the rational design of synthetic routes and the prediction of chemical reactivity.
References
- 1. byjus.com [byjus.com]
- 2. Hyperconjugation and Carbocation Stability [sites.science.oregonstate.edu]
- 3. cefrc.princeton.edu [cefrc.princeton.edu]
- 4. cn.aminer.org [cn.aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of carbocations CH 3 + , C 2 H 5 + , i-C 3 H 7 + , tert -Bu + , and cyclo -pentyl + in solid phases: experimental data versus calculatio ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06839A [pubs.rsc.org]
Safety Operating Guide
3-Chloro-3-ethylpentane proper disposal procedures
Proper management and disposal of 3-Chloro-3-ethylpentane are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal procedures for this compound. Adherence to these protocols is essential to mitigate risks associated with halogenated organic compounds.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional safety guidelines.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator if working outside a fume hood or if vapors are expected.
Handling Precautions:
-
Always handle the chemical inside a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Avoid all contact with skin and eyes.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources, as similar alkyl halides can be highly flammable.[2][3]
-
Ground all containers and transfer equipment to prevent the buildup of electrostatic charge.[2]
-
Ensure adequate ventilation in storage and handling areas.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[2] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Collect waste this compound and materials contaminated with it separately from other chemical waste streams.
-
Never mix halogenated organic waste with non-halogenated solvents or other incompatible chemicals.[4]
-
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound."
-
List all constituents and their approximate percentages.
-
Indicate the relevant hazards (e.g., Harmful, potentially Flammable).
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Chemical and Safety Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Parameter | Value | Source(s) |
| Chemical Identifier | ||
| CAS Number | 994-25-2 | [6][7] |
| Molecular Formula | C₇H₁₅Cl | [6][7][8] |
| Molecular Weight | 134.65 g/mol | [1] |
| GHS Hazard Classification | ||
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | [1] |
| Flammability (Potential) | Highly flammable liquid and vapor (H225) - Based on similar compounds | [2] |
| Skin Irritation (Potential) | Causes skin irritation (H315) - Based on similar compounds | [2] |
| Eye Irritation (Potential) | Causes serious eye irritation (H319) - Based on similar compounds | [2] |
| Waste Classification | ||
| Potential EPA RCRA Codes | D001 (Ignitability), F001/F002 (Spent halogenated solvent) | [9][10][11] |
Note: The listed EPA waste codes are potential classifications. The final determination must be made by the waste generator in consultation with their EHS department, as classification can depend on how the waste was generated.
Protocols for In-Lab Waste Management
While final disposal requires a licensed service, certain procedures must be followed within the laboratory to manage spills and decontaminate containers safely.
Methodology for Spill Management
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain and absorb the spilled liquid. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Label and Dispose: Seal, label, and manage the container of spill cleanup debris as hazardous waste according to the procedures outlined above.
Protocol for Empty Container Decontamination
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Initial Rinse: Under a chemical fume hood, rinse the empty container thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]
-
Subsequent Rinses: Perform at least two additional rinses.
-
Disposal of Container: Once decontaminated, the container may be managed as non-hazardous solid waste. Deface the original label before disposal.
-
Unused Product: Contaminated packaging that cannot be decontaminated should be disposed of as unused product.[1][2][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. guidechem.com [guidechem.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. actenviro.com [actenviro.com]
- 11. wku.edu [wku.edu]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
Essential Safety and Operational Guidance for Handling 3-Chloro-3-ethylpentane
For Immediate Reference: Key Safety Protocols for Laboratory Professionals
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 3-Chloro-3-ethylpentane. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. The following table summarizes the recommended PPE for different operational scenarios based on Safety Data Sheet (SDS) guidelines.[1]
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Laboratory Use & Handling | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection. | Chemical-resistant gloves (inspect before use), and a complete suit protecting against chemicals. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. |
| Risk of Splash or High Concentration | Face shield and safety glasses.[1] | Impervious clothing, such as a flame-retardant, antistatic protective suit.[1] | For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A full-face supplied air respirator is recommended if it's the sole means of protection.[1] |
| Accidental Release or Spill | Face shield and safety glasses.[1] | Complete suit protecting against chemicals. | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] |
Safe Handling and Disposal Workflow
The following diagram outlines the necessary steps for the safe handling of this compound, from initial preparation to final disposal.
Safe handling workflow for this compound.
Procedural Guidance
Engineering Controls:
-
Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended.
-
Provide appropriate exhaust ventilation at places where dust may form.
Handling Procedures:
-
Inspection of PPE: Before use, inspect gloves and other protective gear for any signs of degradation or contamination.[1]
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking. Do not eat, drink or smoke when using this product.
-
Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[1]
First Aid Measures:
-
General Advice: If exposure occurs, consult a physician and show them the Safety Data Sheet.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.
Spill and Disposal Plan:
-
Spill Containment: In the event of a spill, use personal protective equipment. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal. Do not let the product enter drains.
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as unused product.[1] Always follow local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
